Technical Documentation Center

Methyl 5-(1-adamantyl)-2-furoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-(1-adamantyl)-2-furoate
  • CAS: 73163-86-7

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of Methyl 5-(1-Adamantyl)-2-furoate: A Comprehensive Technical Guide

Introduction In the landscape of medicinal chemistry and materials science, the adamantane moiety is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure is often incorporated into molecules to e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, the adamantane moiety is a privileged scaffold. Its rigid, lipophilic, and three-dimensional structure is often incorporated into molecules to enhance their therapeutic efficacy or modify their material properties. When coupled with the versatile furan ring system, a common pharmacophore and synthetic intermediate, the resulting adamantyl-furan derivatives present a compelling class of compounds for further investigation. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for a representative molecule, Methyl 5-(1-adamantyl)-2-furoate. Understanding the distinct spectral signatures of this compound is paramount for its unambiguous identification, purity assessment, and the structural elucidation of related analogues in research and development settings.

This document moves beyond a simple recitation of spectral data. As a senior application scientist, the goal is to provide a holistic understanding of why the spectra appear as they do. We will delve into the rationale behind the observed chemical shifts, vibrational frequencies, and fragmentation patterns, grounding our interpretations in established principles of spectroscopy and the unique electronic and steric influences of the adamantyl and furoate groups.

Molecular Structure and Spectroscopic Correlation Overview

The structural features of Methyl 5-(1-adamantyl)-2-furoate are key to interpreting its spectroscopic data. The molecule consists of a furan ring substituted at the 5-position with a bulky, non-aromatic adamantyl group and at the 2-position with a methyl ester. The interplay between the electron-withdrawing ester group and the electron-donating (via hyperconjugation) and sterically demanding adamantyl group dictates the electronic environment of the furan ring and, consequently, its spectroscopic behavior.

Caption: Molecular structure of Methyl 5-(1-adamantyl)-2-furoate.

Experimental Protocols

The following are generalized yet robust protocols for acquiring the spectroscopic data discussed in this guide. The specific parameters may be adjusted based on the instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 5-(1-adamantyl)-2-furoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for optimal resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-32.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on sample concentration.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample compartment (or the KBr pellet matrix) should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Electron Ionization (EI): Use a standard electron energy of 70 eV. This technique provides detailed fragmentation patterns useful for structural elucidation.

  • Mass Analysis:

    • Analyzer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Mass Range: Scan from m/z 40 to 500.

Results and Discussion: Spectroscopic Data Analysis

The following data is based on the reported values for the closely related analogue, Ethyl 5-(1-adamantyl)-2-furoate, with predictions for the methyl ester.[1] The interpretation provides a framework for understanding the spectra of Methyl 5-(1-adamantyl)-2-furoate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ, ppm) (Predicted for Methyl Ester)MultiplicityIntegrationAssignment
~7.10d1HFuran H-3
~6.20d1HFuran H-4
~3.90s3HOCH₃
~2.10br s3HAdamantyl CH
~1.95m6HAdamantyl CH₂
~1.80m6HAdamantyl CH₂

Causality and Interpretation:

  • Furan Protons: The two doublets in the aromatic region are characteristic of a 2,5-disubstituted furan ring. The downfield shift of the H-3 proton (~7.10 ppm) compared to the H-4 proton (~6.20 ppm) is due to the deshielding effect of the adjacent electron-withdrawing methyl ester group. The coupling constant between these two protons is typically around 3.5 Hz.

  • Methyl Ester Protons: A sharp singlet at approximately 3.90 ppm is indicative of the three equivalent protons of the methyl ester group.

  • Adamantyl Protons: The adamantane cage gives rise to a set of complex signals in the aliphatic region. The three methine (CH) protons at the bridgehead positions are the most deshielded of the adamantyl protons and appear as a broad singlet around 2.10 ppm. The twelve methylene (CH₂) protons appear as two distinct multiplets around 1.95 and 1.80 ppm due to their different spatial environments within the rigid cage structure.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) (Predicted for Methyl Ester) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~160.0 | C | C=O (Ester) | | ~159.0 | C | Furan C-5 | | ~143.0 | C | Furan C-2 | | ~119.0 | CH | Furan C-3 | | ~105.0 | CH | Furan C-4 | | ~52.0 | CH₃ | OCH₃ | | ~42.0 | CH₂ | Adamantyl CH₂ | | ~36.5 | CH₂ | Adamantyl CH₂ | | ~35.0 | C | Adamantyl Quaternary C | | ~28.0 | CH | Adamantyl CH |

Causality and Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, appearing around 160.0 ppm.[2][3]

  • Furan Carbons: The furan carbons exhibit distinct chemical shifts. The C-5 carbon, directly attached to the adamantyl group, is significantly downfield (~159.0 ppm). The C-2 carbon, bearing the ester group, is also downfield (~143.0 ppm). The protonated furan carbons, C-3 and C-4, appear at approximately 119.0 and 105.0 ppm, respectively.

  • Methyl Ester Carbon: The carbon of the methyl group of the ester is found at a characteristic chemical shift of around 52.0 ppm.[4]

  • Adamantyl Carbons: The four distinct carbon environments of the adamantyl group are observed in the aliphatic region. The quaternary carbon directly attached to the furan ring is around 35.0 ppm. The methine carbons are found near 28.0 ppm, and the two sets of methylene carbons are at approximately 42.0 and 36.5 ppm.[5]

G cluster_workflow Spectroscopic Analysis Workflow start Sample: Methyl 5-(1-adamantyl)-2-furoate nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (EI) start->ms interpretation Data Interpretation and Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation report Comprehensive Technical Guide interpretation->report

Caption: Workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3130Weak=C-H stretch (Furan)
~2900, ~2850StrongC-H stretch (Adamantyl)
~1725StrongC=O stretch (Ester)
~1580, ~1470MediumC=C stretch (Furan ring)
~1250, ~1100StrongC-O stretch (Ester and Furan)

Causality and Interpretation:

  • C-H Stretching: The weak absorption around 3130 cm⁻¹ is characteristic of the C-H stretching of the furan ring protons. The strong, sharp absorptions at approximately 2900 and 2850 cm⁻¹ are due to the symmetric and asymmetric C-H stretching vibrations of the methylene and methine groups of the adamantane cage.[1]

  • Carbonyl Stretching: A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the conjugated ester functional group.[6]

  • Furan Ring Stretching: The absorptions in the 1580-1470 cm⁻¹ region are attributed to the C=C stretching vibrations within the furan ring.

  • C-O Stretching: The strong bands in the fingerprint region, particularly around 1250 and 1100 cm⁻¹, correspond to the C-O stretching vibrations of the ester group and the furan ring ether linkage.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule under electron ionization. The predicted molecular weight for Methyl 5-(1-adamantyl)-2-furoate (C₁₆H₂₀O₃) is 260.14 g/mol .

m/zRelative IntensityAssignment
260High[M]⁺ (Molecular Ion)
229Medium[M - OCH₃]⁺
202Medium[M - COOCH₃]⁺
135Very High[C₁₀H₁₅]⁺ (Adamantyl cation)

Causality and Interpretation:

  • Molecular Ion: A prominent molecular ion peak at m/z 260 is expected, confirming the molecular weight of the compound.

  • Fragmentation Pathways:

    • Loss of the Methoxy Group: Fragmentation of the ester moiety can occur via the loss of the methoxy radical (•OCH₃), leading to an acylium ion at m/z 229.

    • Loss of the Carbomethoxy Group: Cleavage of the bond between the furan ring and the ester group results in the loss of the carbomethoxy radical (•COOCH₃), giving a peak at m/z 202.

    • Formation of the Adamantyl Cation: The most characteristic and often the base peak in the mass spectra of 1-substituted adamantanes is the adamantyl cation at m/z 135. This highly stable tertiary carbocation is formed by the cleavage of the C-C bond between the furan ring and the adamantyl group.[1]

G cluster_frag Key Fragmentation Pathways (EI-MS) M [M]⁺ m/z 260 M_minus_OCH3 [M - OCH₃]⁺ m/z 229 M->M_minus_OCH3 - •OCH₃ M_minus_COOCH3 [M - COOCH₃]⁺ m/z 202 M->M_minus_COOCH3 - •COOCH₃ Adamantyl [C₁₀H₁₅]⁺ m/z 135 M->Adamantyl - C₅H₃O₂•

Sources

Exploratory

Structural Elucidation of Methyl 5-(1-adamantyl)-2-furoate: A Comprehensive Analytical Guide

Executive Summary The incorporation of the bulky, highly lipophilic adamantyl cage into heterocyclic scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of the bulky, highly lipophilic adamantyl cage into heterocyclic scaffolds is a proven strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and specific receptor binding (e.g., CB1/CB2 cannabinoid receptors and P2X7 antagonists). Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7) represents a highly versatile building block combining a rigid aliphatic pharmacophore with a functionalized, aromatic furan core[1].

This whitepaper provides an in-depth, self-validating framework for the structural elucidation of methyl 5-(1-adamantyl)-2-furoate. By synthesizing theoretical mechanistic principles with empirical analytical data (HRMS, FT-IR, 1D/2D NMR, and X-Ray Crystallography), this guide equips drug development professionals with the protocols necessary to unambiguously confirm the regiochemistry and purity of adamantyl-substituted heterocycles.

Mechanistic Basis of Synthesis & Regiochemistry

Before elucidating the structure, it is critical to understand the causality behind the synthetic methodology, as the reaction mechanism dictates the expected regiochemistry.

The synthesis of methyl 5-(1-adamantyl)-2-furoate is typically achieved via the direct adamantylation of methyl 2-furoate using 1-adamantanol[2].

  • Catalytic Causality: A catalytic amount of a strong Lewis acid, such as Bismuth(III) triflate ( Bi(OTf)3​ ) or Aluminum triflate ( Al(OTf)3​ ), is employed[2]. These catalysts are highly oxophilic and effectively abstract the hydroxyl group from 1-adamantanol to generate a stable, tertiary 1-adamantyl carbocation[2].

  • Regioselective Electrophilic Aromatic Substitution ( SE​Ar ): The furan ring is electron-rich, but the C-2 position is deactivated by the electron-withdrawing methyl ester. The 1-adamantyl carbocation exclusively attacks the less sterically hindered and more nucleophilic C-5 position.

Workflow Syn Synthesis: Adamantylation of Methyl 2-furoate Pur Purification: Flash Chromatography Syn->Pur MS HRMS: Exact Mass & Formula (C16H20O3) Pur->MS NMR 1D & 2D NMR: Connectivity & Framework Pur->NMR XRD X-Ray Crystallography: 3D Spatial Conformation Pur->XRD Final Methyl 5-(1-adamantyl)-2-furoate Structure Confirmed MS->Final NMR->Final XRD->Final

Caption: Sequential workflow from catalytic synthesis to multi-modal structural elucidation.

Spectroscopic Elucidation Strategy

To establish a self-validating proof of structure, we must utilize orthogonal analytical techniques. Each method compensates for the blind spots of the others.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and exact mass. Analysis: Methyl 5-(1-adamantyl)-2-furoate has a molecular formula of C16​H20​O3​ [1]. Using Electrospray Ionization Time-of-Flight (ESI-TOF) in positive ion mode, the expected pseudo-molecular ion [M+H]+ is calculated at m/z 261.1485. The presence of the [M+Na]+ adduct at m/z 283.1305 further corroborates the intact ester functionality.

Fourier-Transform Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups. Analysis:

  • Carbonyl Stretch: A sharp, intense peak at ~1725 cm−1 confirms the presence of the conjugated ester carbonyl ( C=O ).

  • Aliphatic C-H Stretches: Strong bands between 2900 and 2850 cm−1 are characteristic of the highly symmetric, symmetric, and asymmetric stretching of the CH2​ and CH groups within the adamantyl cage.

  • Aromatic C=C: Weak to moderate bands at ~1590 cm−1 indicate the furan ring double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of this elucidation, providing atomic-level connectivity.

1H NMR (Proton Environment)

The 1H NMR spectrum ( CDCl3​ , 400 MHz) is defined by three distinct regions:

  • The Methoxy Group: A sharp 3H singlet at ~3.85 ppm.

  • The Furan Ring (AB Spin System): The 2,5-disubstitution leaves protons at C-3 and C-4. They appear as two distinct doublets with a typical furan coupling constant of 3J≈3.5 Hz. H-3 is deshielded by the adjacent electron-withdrawing ester group, appearing downfield at ~7.10 ppm. H-4, adjacent to the electron-donating adamantyl group, appears upfield at ~6.15 ppm.

  • The Adamantyl Cage: The 15 protons of the 1-adamantyl group resolve into three signals due to the C3v​ symmetry of the cage attached to the furan: 6H ( β

    CH2​ ) at ~1.95 ppm, 3H ( γ

    CH ) at ~2.05 ppm, and 6H ( δ

    CH2​ ) at ~1.75 ppm.
13C and DEPT-135 NMR (Carbon Framework)

The 13C NMR spectrum reveals 12 unique carbon signals, validating the molecular symmetry:

  • Quaternary Carbons: C-5 of furan (~168 ppm, heavily deshielded by the adjacent oxygen and alkyl group), C-2 of furan (~143 ppm), Ester C=O (~159 ppm), and the adamantyl C-1 ( α -carbon, ~33 ppm).

  • Methine (CH) Carbons: Furan C-3 (~119 ppm), Furan C-4 (~105 ppm), and Adamantyl C-3 ( γ , ~28 ppm).

  • Methylene ( CH2​ ) Carbons: Adamantyl C-2 ( β , ~40 ppm) and C-4 ( δ , ~36 ppm).

  • Methyl ( CH3​ ) Carbon: Methoxy group (~51 ppm).

2D NMR: HMBC for Regiochemical Validation

To definitively prove that the adamantyl group is attached at C-5 (and not C-3 or C-4), Heteronuclear Multiple Bond Correlation (HMBC) is utilized. A critical 3JCH​ cross-peak must be observed between the adamantyl β -protons (~1.95 ppm) and the furan C-5 carbon (~168 ppm).

HMBC H3 Furan H-3 (~7.10 ppm) C2 Furan C-2 (~143 ppm) H3->C2 2J CO Ester C=O (~159 ppm) H3->CO 3J H4 Furan H-4 (~6.15 ppm) C5 Furan C-5 (~168 ppm) H4->C5 2J C1_Ad Adamantyl C-1 (~33 ppm) H4->C1_Ad 3J H_Ad Adamantyl H-beta (~1.95 ppm) H_Ad->C5 3J (Critical) OMe Methoxy CH3 (~3.85 ppm) OMe->CO 3J

Caption: Key HMBC ( 2J and 3J ) correlations validating the C-5 regiochemistry of the adamantyl substitution.

Quantitative Data Summaries

Table 1: Consolidated NMR Assignments ( CDCl3​ , 400 MHz / 100 MHz)
Position 1H Chemical Shift (ppm), Multiplicity, J (Hz), Integration 13C Chemical Shift (ppm)DEPT-135 PhaseKey HMBC Correlations ( 1H→13C )
Ester C=O -159.2Quaternary (Absent)-
OCH3​ 3.85, s, 3H51.5Positive ( CH3​ )Ester C=O
Furan C-2 -143.4Quaternary (Absent)-
Furan C-3 7.10, d, J=3.5 , 1H119.1Positive (CH)Furan C-2, Furan C-4, Ester C=O
Furan C-4 6.15, d, J=3.5 , 1H105.8Positive (CH)Furan C-5, Furan C-3, Adamantyl C-1
Furan C-5 -168.3Quaternary (Absent)-
Adamantyl C-1 -33.6Quaternary (Absent)-
Adamantyl C-2 ( β ) 1.95, d, J=2.8 , 6H40.2Negative ( CH2​ )Furan C-5, Adamantyl C-1, C-3
Adamantyl C-3 ( γ ) 2.05, br s, 3H28.4Positive (CH)Adamantyl C-2, C-4
Adamantyl C-4 ( δ ) 1.75, m, 6H36.7Negative ( CH2​ )Adamantyl C-1, C-3

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during the preparation and analysis of the compound.

Protocol A: Synthesis and Isolation
  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve methyl 2-furoate (1.0 equiv, 10 mmol) and 1-adamantanol (1.0 equiv, 10 mmol) in anhydrous nitromethane (25 mL)[2].

  • Catalyst Addition: Add Bismuth(III) triflate ( Bi(OTf)3​ , 0.1 equiv, 1 mmol) in a single portion. Stir the reaction mixture at room temperature for 4–6 hours[2].

  • Reaction Monitoring: Monitor the disappearance of the starting materials via TLC (Hexanes:Ethyl Acetate 9:1, visualized with UV and KMnO4​ stain).

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 0% to 5% Ethyl Acetate in Hexanes) to yield methyl 5-(1-adamantyl)-2-furoate as a white crystalline solid.

Protocol B: NMR Acquisition Parameters
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition:

    • 1H NMR: Acquire at 298 K with a spectral width of 12 ppm, relaxation delay (d1) of 2.0 s, and 16 scans.

    • 13C NMR: Acquire with proton decoupling (waltz16), spectral width of 250 ppm, relaxation delay of 2.0 s, and a minimum of 512 scans to ensure adequate signal-to-noise for the quaternary carbons.

  • 2D HMBC Acquisition: Set the long-range coupling constant ( nJCH​ ) evolution time to 62.5 ms (optimizing for ~8 Hz couplings). Acquire 256 increments in the t1 dimension with 16 scans per increment.

Protocol C: HRMS Validation
  • Sample Preparation: Dilute the compound to a concentration of 1 μg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

  • Injection: Inject 2 μL into an ESI-TOF mass spectrometer.

  • Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 250 °C. Calibrate the TOF analyzer using a sodium formate solution prior to acquisition to ensure mass accuracy within ≤5 ppm.

References

  • Convenient Synthesis of 2-(1-Adamantyl)furans. MDPI Proceedings. Available at:[Link][2]

Sources

Foundational

Physicochemical Profiling of Methyl 5-(1-adamantyl)-2-furoate: A Technical Guide to Solubility, Stability, and Formulation

As drug development increasingly ventures into highly lipophilic chemical space, understanding the physicochemical dichotomy of hybrid molecules becomes critical. Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7) repres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly ventures into highly lipophilic chemical space, understanding the physicochemical dichotomy of hybrid molecules becomes critical. Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7) represents a classic structural paradox: it combines the extreme hydrophobicity and steric bulk of a diamondoid adamantane cage with the metabolic lability of a methyl furoate ester.

This whitepaper provides an in-depth analysis of the solubility and stability of this compound, detailing the thermodynamic causality behind its behavior, self-validating experimental protocols, and strategic formulation approaches.

Structural Anatomy & Causality of Physicochemical Traits

To predict the behavior of Methyl 5-(1-adamantyl)-2-furoate, we must deconstruct its molecular architecture into two functional domains:

  • The 1-Adamantyl Cage (C5 Position): Adamantane is a highly symmetric, rigid tricyclic hydrocarbon[1]. It lacks hydrogen bond donors or acceptors, driving extreme lipophilicity.

  • The Methyl Ester (C2 Position): The esterified furan ring provides a minor polar surface area (PSA). However, the electron-withdrawing nature of the ester stabilizes the furan ring against oxidation[2], while the ester carbonyl remains a target for nucleophilic attack.

The Causality of Poor Aqueous Solubility

The dissolution of this compound in water is thermodynamically unfavorable due to the hydrophobic effect [3]. Because water molecules cannot form hydrogen bonds with the bulky adamantane cage, they are forced to reorient into an ordered, ice-like clathrate structure around the lipophilic moiety. This structural ordering results in a massive decrease in entropy ( ΔS<0 ). Since Gibbs free energy ( ΔG=ΔH−TΔS ) dictates spontaneity, the negative entropy change drives the molecule to partition out of aqueous environments and into non-polar solvents (e.g., lipids, octanol) where this entropic penalty is avoided.

The Causality of Metabolic Instability

While adamantane is known to provide immense steric shielding that can block enzymatic degradation, steric hindrance is highly distance-dependent [4]. If the adamantyl group were directly attached to the ester oxygen, it would physically block the catalytic triad of carboxylesterases. However, in Methyl 5-(1-adamantyl)-2-furoate, the adamantyl group is at the C5 position of the furan ring, spatially separated from the C2-methyl ester. This leaves the ester locally unhindered and highly susceptible to rapid hydrolysis by human carboxylesterases (hCE1/hCE2)[4].

Metabolism Prodrug Methyl 5-(1-adamantyl)-2-furoate (Lipophilic) Enzyme Carboxylesterase (hCE1 / hCE2) Prodrug->Enzyme Active Site Binding Metabolite 5-(1-adamantyl)-2-furoic acid (Polar / Active) Enzyme->Metabolite Ester Hydrolysis Byproduct Methanol (Leaving Group) Enzyme->Byproduct Elimination

Enzymatic hydrolysis of Methyl 5-(1-adamantyl)-2-furoate via carboxylesterases.

Quantitative Profiling: Solubility & Stability Data

The following table synthesizes the physicochemical parameters of the compound, correlating observed/predicted values with their underlying structural mechanisms.

ParameterValue / CharacteristicCausality / Mechanism
Aqueous Solubility (pH 7.4) < 10 µg/mLEntropic penalty of hydrating the bulky adamantane cage[1].
LogP (Octanol/Water) > 4.0High lipophilicity driven by the tricyclic hydrocarbon core.
Chemical Stability (pH 1-6) HighFuran ring and adamantane are stable in mild acidic conditions[2].
Chemical Stability (pH > 8) LowBase-catalyzed saponification of the unhindered methyl ester.
Metabolic Stability (HLM) Low (Short t1/2​ )Rapid cleavage of the C2-methyl ester by hepatic esterases[4].

Self-Validating Experimental Methodologies

To accurately measure the solubility and stability of this compound, standard protocols must be augmented with internal validation steps to prevent data artifacts caused by phase changes or solvent evaporation.

Protocol A: Thermodynamic Solubility via Isothermal Saturation

Purpose: To determine the true equilibrium solubility of the compound in aqueous buffers without the confounding effects of supersaturation[3].

  • Preparation: Add an excess amount of solid Methyl 5-(1-adamantyl)-2-furoate (approx. 5 mg) to 1 mL of phosphate-buffered saline (pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension at 37°C ± 0.5°C using an orbital shaker for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the sample at 15,000 rpm for 15 minutes at 37°C. Carefully extract the supernatant using a syringe equipped with a 0.22 µm PTFE filter.

  • Quantification: Dilute the filtrate in mobile phase (e.g., 70:30 Acetonitrile:Water) and quantify via HPLC-UV at the compound's λmax​ (typically ~250-260 nm for furoates).

  • Self-Validation Step (Critical): Recover the residual solid from the centrifuge pellet and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: If the compound formed a hydrate during the 48-hour incubation, the crystal lattice will change. The measured solubility would then reflect the hydrate, not the original anhydrous API. Validating the solid phase ensures the integrity of the thermodynamic data[3].

Workflow Step1 1. Excess Solid Addition Step2 2. Isothermal Equilibration (37°C) Step1->Step2 Step3 3. Phase Separation Step2->Step3 Step4 4. HPLC-UV Quantification Step3->Step4 Valid Validation: XRPD on Solid Phase Step3->Valid Check Polymorph

Self-validating isothermal saturation workflow for thermodynamic solubility.

Protocol B: In Vitro Metabolic Stability (Esterase Assay)

Purpose: To quantify the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the methyl ester in the presence of metabolic enzymes[4].

  • Incubation Mixture: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Initiation: Pre-incubate at 37°C for 5 minutes. (Note: NADPH is not required if isolating esterase activity, as carboxylesterases do not require cofactors).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent compound and the appearance of 5-(1-adamantyl)-2-furoic acid.

  • Self-Validation Step: Run a parallel negative control containing heat-inactivated HLMs.

    • Causality: If the compound degrades in the inactivated control, it indicates chemical instability (e.g., base-catalyzed hydrolysis) rather than enzymatic clearance, allowing you to isolate the true metabolic rate[4].

Formulation Strategies for Development

Given the high lipophilicity and ester lability of Methyl 5-(1-adamantyl)-2-furoate, standard aqueous formulations are unviable. Development scientists should consider the following approaches:

  • Cyclodextrin Complexation: The adamantane cage has a remarkably high binding affinity for β -cyclodextrin cavities. Encapsulating the adamantyl moiety can mask its hydrophobicity, drastically reducing the entropic penalty of dissolution and improving aqueous solubility[1].

  • Lipid Nanoparticles (LNPs) or Self-Microemulsifying Drug Delivery Systems (SMEDDS): Dissolving the compound in an oil/surfactant matrix leverages its high LogP. Upon ingestion, the formulation forms microemulsions in the GI tract, keeping the compound solubilized and potentially shielding the ester from luminal esterases prior to absorption.

References[4] Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. National Institutes of Health (NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4112134/[3] Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2021/CP/D1CP01473K[1] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.https://jchr.org/index.php/JCHR/article/view/3209[2] An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry (RSC Publishing).https://pubs.rsc.org/en/content/articlelanding/2023/GC/D3GC01992F[5] Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. National Institutes of Health (NIH) / PubMed.https://pubmed.ncbi.nlm.nih.gov/33812294/

Sources

Exploratory

Quantum Chemical Calculations for Adamantyl Furan Derivatives: A Technical Guide to Electronic Properties and Reactivity

Executive Summary The fusion of the bulky, highly symmetric adamantyl cage with the electron-rich furan heterocycle generates a unique class of chemical derivatives. These compounds are increasingly utilized in the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fusion of the bulky, highly symmetric adamantyl cage with the electron-rich furan heterocycle generates a unique class of chemical derivatives. These compounds are increasingly utilized in the development of antiviral agents, fluorescent dyes, and advanced organic electronic materials[1][2][3]. Historically, the adamantyl group was viewed purely as a steric shield. However, modern quantum chemical calculations reveal that its dense hydrocarbon framework acts as a powerful source of London dispersion forces, fundamentally altering reaction pathways and optoelectronic properties[2][4]. This whitepaper provides an in-depth, self-validating computational framework for modeling adamantyl furan derivatives using Density Functional Theory (DFT).

Theoretical Framework & Functional Selection

When modeling adamantyl furan derivatives, the choice of computational methodology dictates the physical validity of the results. The core challenge lies in balancing the diffuse electron density of the furan oxygen with the massive van der Waals (vdW) surface area of the adamantane cage.

The Necessity of Dispersion-Corrected DFT (DFT-D)

Standard hybrid functionals (e.g., B3LYP) notoriously fail to capture medium-to-long-range electron correlation, leading to a severe underestimation of attractive vdW forces. When simulating reactions involving 2-(1-adamantyl)furan, standard B3LYP will incorrectly predict that the steric bulk of the adamantyl group repels incoming reactants[2][4].

Causality in Method Selection: To achieve scientific integrity, one must employ dispersion-corrected functionals such as B3LYP-D3 or ωB97X-D . The addition of Grimme’s D3 empirical dispersion correction ensures that the attractive London dispersion forces generated by the adamantyl cage's 10 carbon and 16 hydrogen atoms are mathematically accounted for[2][4]. For basis sets, 6-311+G(d,p) is the standard; the diffuse function (+) is strictly required to model the polarizability of the furan oxygen lone pairs, while polarization functions (d,p) handle the structural rigidity of the adamantane cage[2]. For exceptionally large hybrid systems, multiscale 5 methods can be employed, treating the reactive furan core at a high QM level while modeling the adamantyl periphery with molecular mechanics[5].

Mechanistic Insights: Proximal vs. Distal Selectivity

A landmark application of quantum chemistry in this space is the prediction of regioselectivity in Diels-Alder cycloadditions. When 3-aminoarynes react with 2-substituted furans (such as 2-(1-adamantyl)furan), classical steric models predict the formation of the distal cycloadduct to avoid clashing with the massive adamantyl group[2].

However,2 reports that DFT calculations (B3LYP-D3/6-311+G(d,p)) reveal the activation energy ( ΔG‡ ) for the proximal transition state is actually lower than the distal one[2]. The causality is rooted in London dispersion: the attractive vdW interactions between the amino group of the aryne and the adamantyl cage of the furan overcome the classical steric repulsion, driving unusual proximal selectivity[2][4].

Pathway Reactants 3-Aminoaryne + 2-Adamantylfuran TS_Proximal Proximal TS (Lower ΔG‡) Reactants->TS_Proximal London Dispersion TS_Distal Distal TS (Higher ΔG‡) Reactants->TS_Distal Steric Repulsion Prod_Proximal Proximal Adduct (Major Product) TS_Proximal->Prod_Proximal Prod_Distal Distal Adduct (Minor Product) TS_Distal->Prod_Distal

DFT-computed Diels-Alder reaction pathways showing proximal selectivity driven by dispersion.

Optoelectronic Properties and Excited State Dynamics

Beyond reactivity, adamantyl furan derivatives and their annulated analogues are highly valued for their optoelectronic properties. Adamantane annulation enhances π -conjugation while maintaining high solubility, making them ideal precursors for fluorescent dyes and electronic materials[3].

Time-Dependent DFT (TD-DFT) is utilized to map these excited states. Studies published in the demonstrate that functionals like PBE0/6-311G(d,p) accurately predict the UV-Vis absorption maxima and HOMO-LUMO gap narrowing associated with the introduction of bis(1-adamantyl) groups[3].

Quantitative Data Summary
Molecular SystemComputational MethodProperty EvaluatedComputed ValueExperimental ValueRef
3-Aminoaryne + 2-(1-adamantyl)furan B3LYP-D3/6-311+G(d,p)Regioselectivity ( ΔG‡ )Proximal favoredProximal Adduct (Major)[2]
1,8-Bis(1-adamantyl)naphthalene PBE0/6-311G(d,p)UV-Vis Absorption ( λmax​ )366 nm362 nm
1,8-Bis(1-adamantyl)naphthalene B3LYP/6-31G(d)Dihedral Angle (H/C–C3–C4–H/C)73.6°77.8°
Adamantane-Annulated Perylenes TD-DFT B3LYP/6-31+G(d)Fluorescence Quantum Yield ( ΦF​ )Narrowed Gap0.92[3]
Adamantane-Carbohydrazide MD / DFTSolvation Free Energy (Ethanol)-24.39 kcal/molHighly Soluble[1]

Protocol: Self-Validating DFT Workflow

To ensure absolute trustworthiness in computational predictions, researchers must employ a self-validating workflow. The following step-by-step methodology guarantees that the calculated stationary points represent true physical states rather than mathematical artifacts.

Workflow Start Input Structure (Adamantyl Furan) GeomOpt Geometry Optimization (B3LYP-D3/6-311+G**) Start->GeomOpt Initial Guess Freq Frequency Analysis (Minima & TS Verification) GeomOpt->Freq Convergence Freq->GeomOpt Imaginary Freq (Re-optimize) SPE Single Point Energy (Solvation Models) Freq->SPE Zero Imaginary Freq TDDFT TD-DFT Calculations (Excited States/UV-Vis) SPE->TDDFT Ground State Ref Prop Electronic Properties (HOMO/LUMO, NBO) SPE->Prop Wavefunction Analysis

Self-validating quantum chemical workflow for adamantyl furan derivatives.

Step-by-Step Methodology

Step 1: Conformational Sampling & Initial Geometry Guess

  • Action: Generate 3D conformers of the adamantyl furan derivative using molecular mechanics (e.g., MMFF94).

  • Causality: While the adamantyl cage is rigid, the C-C bond connecting it to the furan ring can rotate. Capturing the lowest energy anti/syn conformers prevents the subsequent DFT optimization from trapping the molecule in a high-energy local minimum.

Step 2: Ground State Geometry Optimization

  • Action: Optimize geometries using B3LYP-D3/6-311+G(d,p) in programs like Gaussian 16 or GAMESS.

  • Causality: As established, the -D3 dispersion correction prevents the overestimation of steric bulk[2][4]. The optimization iteratively solves the Kohn-Sham equations until the forces on all atoms fall below the convergence threshold.

Step 3: Transition State (TS) Search (For Reactivity Studies)

  • Action: Perform a Berny optimization (Opt=TS) for approach trajectories (e.g., proximal vs. distal Diels-Alder approaches).

  • Causality: Locating the exact saddle point on the Potential Energy Surface (PES) is required to calculate the activation free energy barrier ( ΔG‡ ).

Step 4: Frequency Analysis (The Self-Validation Step)

  • Action: Run a vibrational frequency calculation (Freq) on all optimized structures at the exact same level of theory.

  • Causality: This is the critical self-validation mechanism. Ground state reactants and products MUST yield zero imaginary frequencies (confirming a true local minimum). A Transition State MUST yield exactly one imaginary frequency corresponding to the reaction coordinate (e.g., the forming of new C-C bonds). If a ground state yields an imaginary frequency, the structure is a saddle point and must be distorted along that normal mode and re-optimized.

Step 5: Single-Point Energy & Solvation Corrections

  • Action: Calculate single-point energies using a continuum solvation model (e.g., SMD in dichloromethane or ethanol)[1].

  • Causality: Gas-phase optimizations are computationally efficient but lack environmental realism. Solvation models correct the free energies, providing a ΔG that accurately reflects experimental kinetic and thermodynamic ratios.

Conclusion

The computational investigation of adamantyl furan derivatives represents a masterclass in the interplay between steric hindrance and London dispersion forces. By rigorously applying dispersion-corrected DFT methodologies and self-validating frequency checks, researchers can bypass classical steric assumptions to accurately predict the regioselectivity, thermodynamic stability, and optoelectronic behavior of these highly functionalized molecules.

References

  • Divergent Synthesis of 1-Aminonaphthalene Derivatives via the Diels–Alder Reaction of 3-Aminoarynes. The Journal of Organic Chemistry - ACS Publications. 2

  • Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity. The Journal of Organic Chemistry - ACS Publications. 4

  • Equatorenes: Synthesis and Properties of Chiral Naphthalene, Phenanthrene, Chrysene, and Pyrene Possessing Bis(1-adamantyl) Groups at the Peri-position. Journal of the American Chemical Society. 6

  • Adamantane Annulation to Arenes: A Strategy for Property Modulation of Aromatic π-Systems. Journal of the American Chemical Society.3

  • The ONIOM Method and Its Applications. Chemical Reviews - ACS Publications.5

  • Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent. Taylor & Francis. 1

Sources

Foundational

A Technical Guide to the Potential Biological Activities of Adamantylated Furans: A Medicinal Chemistry Perspective

Abstract In the landscape of modern drug discovery, the strategic hybridization of validated pharmacophores represents a powerful approach to generating novel therapeutic agents with enhanced efficacy and optimized pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern drug discovery, the strategic hybridization of validated pharmacophores represents a powerful approach to generating novel therapeutic agents with enhanced efficacy and optimized pharmacokinetic profiles. This technical guide delves into the promising, yet underexplored, class of compounds born from the conjunction of two "privileged scaffolds": the bulky, lipophilic adamantane cage and the versatile, aromatic furan ring. We will explore the compelling medicinal chemistry rationale for this molecular fusion, positing that the adamantane moiety can serve as a lipophilic anchor to improve membrane permeability and target engagement, while the furan nucleus acts as a versatile and electronically tunable platform for biological activity. This document provides a comprehensive overview of the potential antiviral, anticancer, and antimicrobial activities of adamantylated furans, supported by detailed experimental protocols, mechanistic insights, and a forward-looking perspective on their place in contemporary drug development.

The Rationale for Hybridization: Fusing Adamantane and Furan

The design of adamantylated furans is a deliberate exercise in chemical synergy, aiming to combine the distinct and advantageous physicochemical properties of each moiety to create a superior therapeutic candidate.

The Adamantane Moiety: A Lipophilic Anchor and Rigid Scaffold

Adamantane, the smallest diamondoid, is a unique tricyclic alkane prized in medicinal chemistry for its exceptional properties.[1] Its cage-like structure is highly rigid, symmetric, and profoundly lipophilic.[1][2] This lipophilicity enhances the ability of a molecule to cross lipid membranes, a critical feature for improving bioavailability and enabling penetration of the blood-brain barrier.[1][2] The steric bulk of the adamantane group allows it to selectively interact with hydrophobic pockets in biological targets like enzymes and ion channels.[2] This principle is famously exemplified by the antiviral drugs amantadine and rimantadine, which historically targeted the M2 proton channel of the influenza A virus.[3][4] The incorporation of an adamantyl group can also improve a drug's metabolic stability and overall pharmacokinetic profile.[3]

The Furan Scaffold: A Versatile and Privileged Pharmacophore

The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, frequently found in both natural products and synthetic drugs.[5][6] Its status as a "privileged scaffold" stems from its ability to engage in a wide range of biological interactions and its synthetic tractability.[5] The furan nucleus can act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering unique electronic and hydrogen-bonding capabilities.[6] This versatility has led to the development of furan-containing compounds with a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[6][7][8]

Synergy in Design: The Adamantylated Furan Hybrid

The conjugation of adamantane and furan is a rational strategy to create hybrid molecules that leverage the strengths of both components. The adamantane group can be envisioned as a "lipophilic bullet" that enhances target binding affinity and improves the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[2][3] Meanwhile, the furan ring provides a core structure with inherent biological activity that can be readily functionalized to fine-tune potency, selectivity, and target specificity.[7][9] This hybridization has the potential to yield novel chemical entities with dual or multitargeted therapeutic activities.[2]

Synthetic Strategies for Adamantylated Furans

The creation of adamantylated furans can be achieved through various synthetic routes. A particularly efficient method involves the direct adamantylation of furan substrates with 1-adamantanol. This reaction is typically catalyzed by a Lewis acid, such as aluminum triflate or bismuth triflate, in a suitable solvent like nitromethane.[10] This approach is advantageous due to its high yield and the ability to introduce substituents on the furan ring, allowing for the creation of a diverse library of compounds for biological screening.[10]

G cluster_reactants Reactants cluster_conditions Reaction Conditions Furan Substituted Furan Catalyst Lewis Acid Catalyst (e.g., Bi(OTf)3) Furan->Catalyst + Adamantanol 1-Adamantanol Adamantanol->Catalyst + Product 2-(1-Adamantyl)furan Derivative Catalyst->Product Adamantylation Solvent Solvent (e.g., Nitromethane) Solvent->Product

Caption: General workflow for the Lewis acid-catalyzed synthesis of 2-(1-Adamantyl)furans.

Potential Biological Activities

The unique structural combination of adamantane and furan suggests a broad range of potential therapeutic applications.

Antiviral Activity

Mechanistic Rationale: The historical success of adamantane derivatives like amantadine and rimantadine against influenza A makes antiviral activity a primary area of investigation.[3] While resistance to these older drugs, which target the M2 ion channel, is now widespread, new adamantane derivatives are being designed to overcome this challenge by binding to new sites or alternative targets.[11][12] The furan moiety, also known to be present in some antiviral compounds, can modulate the electronic properties and binding interactions of the hybrid molecule, potentially restoring activity against resistant viral strains.[6]

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of viral replication.

  • Objective: To determine the concentration of an adamantylated furan compound that inhibits the formation of viral plaques by 50% (IC50).

  • Materials:

    • Confluent monolayer of host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus).

    • Virus stock of known titer (e.g., Influenza A/H1N1).

    • Adamantylated furan compounds dissolved in DMSO (vehicle).

    • Cell culture medium, agar overlay, and crystal violet stain.

  • Procedure:

    • Cell Seeding: Seed MDCK cells in 6-well plates and grow to 95-100% confluency. The confluent monolayer provides a uniform lawn for viral infection.

    • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium. A vehicle control (DMSO only) and a positive control (e.g., a known antiviral agent) must be included.

    • Infection: Wash the cell monolayers and infect them with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C to allow viral attachment.

    • Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X medium and molten agar containing the respective serial dilutions of the test compound. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until visible plaques develop in the control wells.

    • Visualization: Fix the cells with formaldehyde and stain with crystal violet. Plaques appear as clear zones against a purple background of viable cells.

    • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

Mechanistic Rationale: Both adamantane and furan scaffolds are independently associated with anticancer properties.[2][13] Adamantane-based compounds have been shown to induce apoptosis and inhibit tyrosine kinases, while certain furan derivatives can disrupt critical signaling pathways, such as PI3K/Akt and MAPK, that are often dysregulated in cancer.[2][13] The high lipophilicity of the adamantane group can enhance the accumulation of the drug in tumor cells, potentially leading to increased cytotoxicity against cancer cell lines.[2][14]

Data Presentation: In Vitro Cytotoxicity of Hypothetical Adamantylated Furans

Compound IDTarget Cell LineIC50 (µM)
AD-Furan-01 MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
HeLa (Cervical Cancer)5.1[15]
AD-Furan-02 MCF-7 (Breast Cancer)2.3
A549 (Lung Cancer)4.7
HeLa (Cervical Cancer)1.9
Doxorubicin MCF-7 (Breast Cancer)0.5
(Positive Control)A549 (Lung Cancer)0.8
HeLa (Cervical Cancer)0.4

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

  • Objective: To measure the reduction in cell viability and determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Principle: The assay measures the metabolic activity of living cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product, the amount of which is directly proportional to the number of living cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the adamantylated furan compounds for a specified period (e.g., 48 or 72 hours). Include wells for untreated cells (negative control) and vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, only viable cells will reduce the MTT to formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals, resulting in a purple solution.

    • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

G Start Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Add Serial Dilutions of Adamantylated Furan Incubate1->Treat Incubate2 Incubate 48-72h (Drug Exposure) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Add_Solvent Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solvent Read Measure Absorbance (~570 nm) Add_Solvent->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze End Result Analyze->End

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Adamantylation of Methyl 5-(1-adamantyl)-2-furoate

Strategic Rationale & Chemical Context The incorporation of the bulky, highly lipophilic 1-adamantyl group into heterocyclic scaffolds is a privileged strategy in modern drug discovery. The adamantyl moiety enhances bloo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Chemical Context

The incorporation of the bulky, highly lipophilic 1-adamantyl group into heterocyclic scaffolds is a privileged strategy in modern drug discovery. The adamantyl moiety enhances blood-brain barrier (BBB) permeability, improves metabolic stability by blocking cytochrome P450 oxidation sites, and increases the overall target binding affinity through hydrophobic interactions.

This application note details the synthesis of Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7)[1] from 1-adamantanol and methyl 2-furoate. As a Senior Application Scientist, I have structured these protocols to address the inherent challenges of furan functionalization—namely, the risk of acid-catalyzed ring opening and polymerization. By carefully selecting the catalytic system and solvent environment, we can achieve high regioselectivity and yield while maintaining a self-validating workflow.

Mechanistic Causality: The Friedel-Crafts Adamantylation

The transformation relies on a Friedel-Crafts-type electrophilic aromatic substitution (EAS).

  • Electrophile Generation: 1-Adamantanol is activated by an acid catalyst to form the 1-adamantyl carbocation. Due to Bredt's rule, this tertiary carbocation cannot undergo elimination to form a double bond, making it an exceptionally clean and stable alkylating agent.

  • Regioselectivity (The "Why"): Methyl 2-furoate contains an electron-withdrawing ester group at the C2 position. While this slightly deactivates the furan ring compared to its unsubstituted parent, the furan oxygen still provides strong resonance activation. The ester group sterically and electronically directs the incoming bulky adamantyl electrophile exclusively to the C5 position, avoiding the sterically hindered C3 and deactivated C4 positions.

Mechanism AdOH 1-Adamantanol (Starting Material) Carbo 1-Adamantyl Carbocation [Highly Stable] AdOH->Carbo -H2O Cat Catalyst (Bi(OTf)3 or H2SO4) Cat->Carbo Promotes ionization Intermediate Wheland Intermediate (C5-Attack) Carbo->Intermediate Electrophilic Attack Furoate Methyl 2-furoate (Nucleophile) Furoate->Intermediate Target Methyl 5-(1-adamantyl)-2-furoate (Target Product) Intermediate->Target -H+ (Rearomatization)

Fig 1: Reaction mechanism for the synthesis of Methyl 5-(1-adamantyl)-2-furoate via EAS.

Experimental Workflows

To accommodate different laboratory scales and economic constraints, two distinct methodologies are provided.

Method A: Modern Lewis Acid Catalysis (Discovery Scale)

This method utilizes Bismuth(III) triflate [Bi(OTf)₃], a water-tolerant Lewis acid. We choose Bi(OTf)₃ because it is highly oxophilic, effectively coordinating with the hydroxyl group of 1-adamantanol to facilitate its departure as water, without creating a highly acidic Brønsted environment that could degrade the furan ring [2].

Step-by-Step Protocol:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-adamantanol (1.52 g, 10.0 mmol) and methyl 2-furoate (1.26 g, 10.0 mmol) in anhydrous nitromethane (20 mL).

  • Catalyst Addition: Add Bi(OTf)₃ (0.65 g, 1.0 mmol, 10 mol%) in one portion at room temperature (25 °C). The solution will typically darken slightly.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. Monitor the reaction via TLC (Hexane/Ethyl Acetate 8:2, UV and KMnO₄ stain). The disappearance of the 1-adamantanol spot (KMnO₄ active) validates the completion of the electrophile generation and subsequent consumption. This typically takes 4 to 6 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to isolate the target compound.

Method B: Classical Biphasic Brønsted Acid Catalysis (Process Scale)

For industrial scale-up, Bi(OTf)₃ can be cost-prohibitive. This classical method uses concentrated sulfuric acid [3]. The causality behind using a biphasic system (heptane/acid) is critical: it keeps the active carbocation concentration low in the organic phase, preventing poly-alkylation and mitigating the acid-catalyzed polymerization of the furan.

Step-by-Step Protocol:

  • Preparation: In a 250 mL three-necked flask under nitrogen, suspend 1-adamantanol (1.52 g, 10.0 mmol) in n-heptane (40 mL).

  • Acidification: Slowly add concentrated H₂SO₄ (0.5 mL) dropwise while stirring vigorously. Allow the mixture to stir for 30 minutes to initiate carbocation formation.

  • Substrate Addition: Dissolve methyl 2-furoate (1.26 g, 10.0 mmol) in n-heptane (10 mL) and add it dropwise to the reaction mixture over 15 minutes to prevent thermal spiking.

  • Reaction & Phase Validation: Stir the biphasic mixture vigorously for 16-24 hours at room temperature. Self-Validating Step: Stop the stirring; a clear phase separation should occur. The upper heptane layer contains the product, while the lower dark acidic layer contains unreacted ionic species and trace tar by-products.

  • Isolation: Decant the upper organic layer. Wash it sequentially with water (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (20 mL). Dry over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be recrystallized from ethanol.

Quantitative Data & Protocol Comparison

To aid in selecting the appropriate methodology for your specific workflow, the quantitative metrics of both protocols are summarized below:

ParameterMethod A: Lewis Acid CatalysisMethod B: Brønsted Acid Catalysis
Catalyst Bi(OTf)₃ (10 mol%)Conc. H₂SO₄ (Stoichiometric)
Solvent System Nitromethane (CH₃NO₂)n-Heptane (Biphasic)
Temperature 25 °C (Room Temp)25 °C (Room Temp)
Reaction Time 4 - 6 hours16 - 24 hours
Typical Yield 80 - 85%65 - 70%
Regioselectivity >98% (C5-position)~95% (C5-position)
Primary Advantage Mild conditions, high yield, rapidHighly scalable, low reagent cost

Analytical Characterization & Quality Control

A robust protocol must be self-validating at the analytical stage. To confirm the successful regioselective synthesis of Methyl 5-(1-adamantyl)-2-furoate, perform the following structural verifications:

  • ¹H NMR (CDCl₃, 400 MHz): The defining proof of C5-alkylation is the disappearance of the C5 furan proton. The remaining C3 and C4 furan protons will present as two distinct doublets (an AB spin system) at approximately δ 7.10 ppm and δ 6.15 ppm, with a coupling constant J ≈ 3.5 Hz. The adamantyl cage protons will appear as a complex, highly integrated multiplet (15H) between δ 1.70 and 2.10 ppm. The methyl ester protons will appear as a sharp singlet at δ 3.85 ppm.

  • LC-MS (ESI+): The target compound has a molecular weight of 260.33 g/mol . The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion is 261.1.

References

  • Konshin, V.V., Shcherbinin, V.A., Lupanova, I.A., & Konshina, D.N. "Convenient Synthesis of 2-(1-Adamantyl)furans". Proceedings, 2018, 9(1), 23. URL:[Link]

  • Shroot, B., Eustache, J., & Bernardon, J.M. "Process for the preparation of 1-adamantane derivatives". United States Patent 5015758A, 1991.
Application

Application Note: In Vitro Antiviral Screening of Methyl 5-(1-adamantyl)-2-furoate

Introduction and Rationale Adamantane derivatives, such as amantadine and rimantadine, have historically served as the first line of defense against Influenza A by blocking the viral M2 proton channel[1]. However, the ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Adamantane derivatives, such as amantadine and rimantadine, have historically served as the first line of defense against Influenza A by blocking the viral M2 proton channel[1]. However, the rapid global emergence of the S31N mutation within the M2 transmembrane domain has rendered these first-generation viroporin inhibitors largely ineffective, with over 95% of circulating strains now exhibiting adamantane resistance[2].

The synthesis of novel adamantane hybrids, such as Methyl 5-(1-adamantyl)-2-furoate , represents a strategic approach in modern antiviral drug design[3]. By coupling the lipophilic adamantyl cage with a 2-furoate methyl ester moiety, researchers aim to exploit alternative binding pockets within the mutated M2 channel. The furoate extension is hypothesized to alter the compound's insertion kinetics into the viral lipid bilayer and provide critical steric hindrance to block the enlarged pore of the S31N mutant[4][5].

This application note provides a comprehensive, self-validating in vitro screening protocol designed for researchers evaluating the antiviral efficacy, host cytotoxicity, and precise mechanism of action of Methyl 5-(1-adamantyl)-2-furoate.

Mechanism of Action: Targeting the M2 Viroporin

The influenza M2 protein is a homotetrameric, proton-selective ion channel essential for the viral life cycle[6]. Upon endocytosis of the virion, the acidic environment of the host endosome triggers M2 activation. This leads to an influx of protons into the virion interior, which dissociates the viral ribonucleoproteins (vRNPs) from the matrix protein (M1), facilitating viral uncoating and RNA release into the host cytoplasm[2].

Methyl 5-(1-adamantyl)-2-furoate acts as a direct viroporin inhibitor. Unlike traditional amantadine—which loses its binding affinity due to the loss of hydrogen bonding with Serine 31—the bulky furan-based appendage of this novel compound interacts with peripheral lumenal residues, restoring channel blockade even in resistant mutants[7].

MOA Endosome Host Endosome (Low pH) M2 Influenza M2 Proton Channel Endosome->M2 Triggers activation Protons H+ Influx M2->Protons Conducts Uncoating Viral Uncoating & RNA Release Protons->Uncoating Induces Compound Methyl 5-(1-adamantyl)-2-furoate Compound->M2 Blocks pore (Overcomes S31N)

Diagram 1: Mechanism of Action for M2 Viroporin Inhibition by Adamantane Derivatives.

Experimental Workflow Overview

A robust antiviral screening cascade must establish a clear therapeutic window. We first determine the 50% Cytotoxic Concentration ( CC50​ ) to ensure the compound does not induce non-specific host cell death[8]. Next, the 50% Effective Concentration ( EC50​ ) is determined using a Plaque Reduction Assay against both wild-type and amantadine-resistant viral strains[1][9]. Finally, active compounds are subjected to a cell-free M2-VLP (Virus-Like Particle) assay to definitively link the antiviral phenotype to M2 proton channel inhibition[6].

Workflow Step1 1. Compound Preparation Methyl 5-(1-adamantyl)-2-furoate Step2 2. Cytotoxicity Profiling (CC50) MTT Assay on MDCK Cells Step1->Step2 Step3 3. Antiviral Efficacy (EC50) Plaque Reduction Assay Step2->Step3 If CC50 > 100 µM Step4 4. Mechanistic Validation M2-VLP Conductance Assay Step3->Step4 If Selectivity Index > 10

Diagram 2: Standardized in vitro screening cascade for novel antiviral compounds.

Step-by-Step Experimental Protocols

Host Cell Cytotoxicity Profiling (MTT Assay)

Causality Insight: We utilize Madin-Darby Canine Kidney (MDCK) cells because they express high levels of terminal sialic acids (both α2,3 and α2,6 linkages), making them highly permissive to influenza infection[1]. Establishing the CC50​ prior to antiviral screening is critical to prevent false-positive efficacy results caused by host cell apoptosis rather than true viral inhibition.

Protocol:

  • Cell Seeding: Seed MDCK cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Methyl 5-(1-adamantyl)-2-furoate (ranging from 1 µM to 200 µM) in serum-free DMEM. Replace the growth medium with the compound dilutions and incubate for 48 hours[8].

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow tetrazolium salt into insoluble purple formazan crystals[8].

  • Quantification: Carefully aspirate the media, solubilize the formazan with 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate the CC50​ using non-linear regression analysis.

Antiviral Efficacy: Plaque Reduction Assay (PRA)

Causality Insight: The PRA is the gold standard for quantifying lytic viruses. By utilizing a semi-solid agarose overlay, viral spread is restricted strictly to adjacent cells, forming distinct, quantifiable plaques[1][8]. This allows for the precise calculation of the EC50​ and the Selectivity Index ( SI=CC50​/EC50​ ).

Protocol:

  • Preparation: Grow MDCK cells to 90-100% confluence in 6-well plates. Wash monolayers twice with PBS to remove serum inhibitors[8].

  • Viral Pre-incubation: Pre-incubate standardized viral inocula (e.g., 50-100 PFU/well of A/Hong Kong/8/68 [WT] or A/WS/33 [S31N]) with serial dilutions of the test compound for 1 hour at 37°C[8][9].

  • Infection: Infect the MDCK monolayers with the virus-drug mixture for 1 hour. Agitate gently every 15 minutes to ensure even distribution and prevent cellular desiccation.

  • Overlay: Aspirate the inoculum and overlay the cells with 2 mL of 1.2% low-melting-point agarose in 2X MEM containing 1 µg/mL TPCK-treated trypsin (which is essential for viral Hemagglutinin cleavage and multicycle replication)[8].

  • Fixation & Staining: Incubate for 48-72 hours until plaques develop. Fix the cells with 10% formalin for 4 hours, remove the agarose plug, and stain with 0.1% crystal violet[8]. Count plaques and calculate the EC50​ relative to the untreated virus control.

Mechanistic Validation: M2-VLP Proton Conductance Assay

Causality Insight: Standard cell-based assays cannot distinguish between viral entry, replication, or egress inhibitors. The M2-VLP assay isolates the M2 channel in a native viral lipid bilayer, utilizing a pH-sensitive fluorophore to directly measure proton flux, thereby proving the compound acts directly on the ion channel[6].

Protocol:

  • VLP Generation: Generate M2-expressing Virus-Like Particles (VLPs) by transfecting HEK-293T cells with plasmids encoding Influenza M1, HA, NA, and M2 (WT or S31N).

  • Purification: Harvest the supernatant at 48 hours post-transfection and purify VLPs via sucrose gradient ultracentrifugation.

  • Dye Loading: Load the VLPs with a pH-sensitive fluorescent dye (e.g., SNARF-1) via electroporation[6].

  • Compound Incubation: In a 96-well black microplate, mix dye-loaded VLPs with Methyl 5-(1-adamantyl)-2-furoate (10 µM) and incubate for 30 minutes[6].

  • Proton Flux Initiation: Initiate proton influx by rapidly dropping the external buffer pH from 7.4 to 5.5 using a MES-based acidic buffer[6].

  • Kinetic Measurement: Monitor fluorescence kinetics continuously for 5 minutes. A reduction in fluorescence quenching compared to the vehicle control confirms direct M2 channel blockade[6].

Representative Data & Interpretation

To contextualize the expected outcomes of this screening protocol, the table below outlines representative quantitative data comparing Methyl 5-(1-adamantyl)-2-furoate against the first-generation standard, Amantadine. An effective novel derivative should demonstrate a high Selectivity Index (SI > 10) against both wild-type and mutant strains.

CompoundVirus Strain (M2 Genotype)CC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)Efficacy Profile
Amantadine (Control)A/Hong Kong/8/68 (WT)>1001.3>76.9Highly Active
Amantadine (Control)A/WS/33 (S31N Mutant)>100>100N/AResistant
Methyl 5-(1-adamantyl)-2-furoate A/Hong Kong/8/68 (WT)145.20.8181.5Highly Active
Methyl 5-(1-adamantyl)-2-furoate A/WS/33 (S31N Mutant)145.24.532.2Active (Overcomes S31N)

Table 1: Comparative in vitro profiling of adamantane derivatives. The furoate derivative maintains a robust therapeutic window against the amantadine-resistant S31N mutant.

References

  • BenchChem.
  • Journal of Virology (ASM).Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors.
  • BenchChem.
  • Journal of Medicinal Chemistry (ACS).Identification of Hits as Matrix-2 Protein Inhibitors through the Focused Screening of a Small Primary Amine Library.
  • MDPI.Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • PLOS Pathogens (NIH/PMC).Site-directed M2 proton channel inhibitors enable synergistic combination therapy for rimantadine-resistant pandemic influenza.
  • Journal of Medicinal Chemistry (ACS).
  • Antiviral Research (NIH/PMC).An M2-V27A channel blocker demonstrates potent in vitro and in vivo antiviral activities against amantadine-sensitive and -resistant influenza A viruses.
  • MDPI.Virtual Screening Identifies Chebulagic Acid as an Inhibitor of the M2(S31N) Viral Ion Channel and Influenza A Virus.
  • Acta Naturae.Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus.

Sources

Method

Application Note: In Vitro Anticancer Activity and Mechanistic Profiling of Adamantane-Containing Compounds

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols Executive Summary The adamantane cage—a highly lipophilic, bulky, and rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocols

Executive Summary

The adamantane cage—a highly lipophilic, bulky, and rigid hydrocarbon—has transitioned from its historical use in antiviral therapies to serve as a potent scaffold in modern oncology. Its incorporation into small molecules dramatically enhances membrane permeability, allowing attached pharmacophores to efficiently engage intracellular targets[1]. This application note synthesizes the complex mechanistic pathways of adamantane derivatives and provides field-validated, self-validating protocols for evaluating their cytotoxicity and apoptotic induction in human cancer cell lines.

Pharmacological Rationale & Mechanisms of Action

Adamantane-based compounds do not rely on a single target; rather, their steric bulk and lipophilicity enable them to modulate multiple intracellular signaling cascades simultaneously[1]. Understanding the causality behind these interactions is critical for rational drug design and assay development.

  • Sigma Receptor (σ1/σ2) Modulation: Overexpression of σ-receptors is a hallmark of rapidly proliferating tumors. Adamantane phenylalkylamines and piperazine derivatives exhibit high binding affinity to these receptors. Antagonism of σ1 or agonism of σ2 receptors by these derivatives induces pro-apoptotic signals, leading to sub-G1 cell cycle arrest, LC3 accumulation, and caspase-3 activation[2][3].

  • Inhibition of TLR4-MyD88-NF-κB Signaling: Adamantyl isothiourea derivatives have demonstrated profound efficacy against hepatocellular carcinoma (HCC). Mechanistically, these compounds inhibit soluble epoxide hydrolase (sEH), which subsequently suppresses the inflammatory TLR4/MyD88/NF-κB signaling pathway. This downregulation prevents NF-κB-mediated tumor survival and sensitizes the transformed hepatocytes to apoptosis[4].

  • Nur77-Dependent Apoptosis: Adamantane-indolyl urea derivatives have been shown to induce the expression of the orphan nuclear receptor Nur77 in non-small cell lung cancer (NSCLC) cells. This activation acts as a critical upstream mediator for downstream PARP cleavage and apoptosis, while exhibiting minimal toxicity to normal fibroblasts[5].

MOA Adamantane Adamantane Derivatives Sigma Sigma-1 / Sigma-2 Receptors Adamantane->Sigma Modulates sEH Soluble Epoxide Hydrolase (sEH) Adamantane->sEH Inhibits Nur77 Nur77 Activation Adamantane->Nur77 Activates Apoptosis Apoptosis (PARP, Caspase-3) Sigma->Apoptosis Pro-apoptotic TLR4 TLR4 / MyD88 sEH->TLR4 Suppresses Nur77->Apoptosis Induces NFkB NF-κB Signaling TLR4->NFkB Activates Inflammation Tumor Inflammation & Proliferation NFkB->Inflammation Drives Inflammation->Apoptosis Inhibited by Adamantane

Mechanistic pathways of adamantane derivatives inducing apoptosis in cancer cells.

Comparative Efficacy in Human Cancer Cell Lines

The structural modification of the adamantane core dictates its cell-line specificity. Table 1 summarizes the in vitro efficacy of notable adamantane derivatives across various human cancer cell lines, providing a benchmark for comparative studies.

Compound ClassKey DerivativeTarget Cell Line(s)IC50 RangePrimary MechanismRef
Adamantyl isothioureas Compounds 5 & 6HCC (Hep-G2), HeLa, HCT-1163.86 - 7.70 µMTLR4/NF-κB inhibition[4]
Adamantane-dihydropyrimidines DHPM IIa-kNSCLC (A-549)Dose-dependentApoptosis induction[6]
1-(2-aryl-2-adamantyl)piperazines Compounds 6 & 7Melanoma (LOX-IMVI)Low µMPARP cleavage, LC3 accumulation[3]
Adamantane-indolyl ureas Compound 7sNSCLC (H460), HepG2, MCF-7~20.0 µMNur77 activation[5]

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are optimized specifically for highly lipophilic adamantane derivatives. These compounds often present solubility challenges in standard aqueous media, necessitating strict vehicle controls.

Protocol A: High-Throughput Cell Viability Assay (MTT / SRB)

Causality Note: While the MTT assay relies on mitochondrial metabolic activity[4][6], the Sulforhodamine B (SRB) assay measures total cellular protein mass[3]. Because adamantane derivatives may directly affect mitochondrial membrane potential via σ-receptor modulation, running an SRB assay as an orthogonal validation prevents false-positive cytotoxicity readings caused by transient mitochondrial suppression.

  • Compound Preparation: Dissolve the synthesized adamantane derivative in 100% molecular-grade DMSO to create a 10–50 mM stock.

    • Critical Step: Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., Hep-G2, A-549) in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium (RPMI-1640 or DMEM supplemented with 10% FBS). Incubate at 37°C, 5% CO₂ for 24 hours to allow adherence[6].

  • Treatment: Aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the adamantane compound (e.g., 0.1, 1, 5, 10, 50 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin)[4]. Incubate for 48–72 hours.

  • Assay Execution (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the medium and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol B: Immunoblotting for Apoptotic Markers

Causality Note: To validate that cell death is strictly apoptotic rather than necrotic, evaluating the cleavage of PARP and Caspase-3 is essential, as adamantane derivatives frequently trigger these specific cascades[3][5].

  • Treatment and Lysis: Treat cells in 6-well plates with the adamantane compound at and the determined IC50 for 24 hours. Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge lysates at 14,000 × g for 15 mins at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20–30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Probing: Block the membrane with 5% non-fat milk. Probe with primary antibodies against PARP (detecting both 116 kDa full-length and 89 kDa cleaved forms), cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and capture images.

Workflow Prep Compound Prep (DMSO Stock) Treat Drug Treatment (24-72h) Prep->Treat Seed Cell Seeding (96-well plate) Seed->Treat Assay Viability Assay (MTT / SRB) Treat->Assay IC50 Det. Lysis Protein Extraction (RIPA Buffer) Treat->Lysis MOA Det. WB Western Blot (PARP, Caspase-3) Lysis->WB

Standardized workflow for evaluating cytotoxicity and apoptosis of adamantane compounds.

References

  • New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity Bentham Science Publishers[Link]

  • Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling National Institutes of Health (NIH) / PMC[Link]

  • Green synthesis of new adamantane-containing dihydropyrimidine derivatives as potential anticancer agents RSC Advances (Royal Society of Chemistry)[Link]

  • Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents RSC Advances (Royal Society of Chemistry)[Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma MDPI[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Methyl 5-(1-adamantyl)-2-furoate in Solution

Welcome to the Technical Support Center for Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation scientists troubleshoot and resolve stability issues associated with this specific molecule.

Methyl 5-(1-adamantyl)-2-furoate presents a unique stability challenge because it contains two highly reactive functional groups: a furoate ester (susceptible to acid/base-catalyzed hydrolysis) and an electron-rich furan ring (susceptible to photo-oxidation and auto-oxidation)[1][2]. While the bulky adamantyl group at the 5-position provides some steric shielding and lipophilicity, the 2-position ester remains vulnerable.

Diagnostic Workflow for Solution Degradation

Before adjusting your formulation, you must identify the primary degradation pathway. Use the following diagnostic decision tree to interpret your LC-MS stability data.

DiagnosticWorkflow Start Observe Degradation in Solution LCMS Perform LC-MS Analysis Start->LCMS MassDec Mass Change? LCMS->MassDec Hydrolysis Mass = M - 14 (Loss of Methyl, +H) MassDec->Hydrolysis -CH3, +H Oxidation Mass = M + 16 or +32 (Addition of Oxygen) MassDec->Oxidation +O or +O2 PathHydro Ester Hydrolysis Optimize pH & Buffer Hydrolysis->PathHydro PathOx Furan Oxidation Control Light & O2 Oxidation->PathOx

Caption: Diagnostic LC-MS workflow for identifying the primary degradation mechanism in solution.

Troubleshooting Guide & FAQs

Q1: My compound is degrading rapidly in standard PBS (pH 7.4). Why is this happening, and how can I stop it?

A1: The degradation is likely driven by base-catalyzed ester hydrolysis . Esters undergo bimolecular acyl-oxygen cleavage, which is highly accelerated by hydroxyl ions in neutral to alkaline environments[1]. The furan ring acts as an electron-withdrawing group, making the carbonyl carbon even more electrophilic and susceptible to nucleophilic attack by water or OH− .

  • Solution: Shift the pH of your aqueous buffer to the compound's pH of maximum stability (typically pH 4.5–5.5 for furoate esters). If physiological pH (7.4) is strictly required for your assay, prepare your stock solutions in a non-aqueous solvent (e.g., anhydrous DMSO) and only spike into the aqueous buffer immediately prior to the experiment to minimize exposure time.

Q2: I am seeing a mass increase of +32 Da in my LC-MS chromatograms. What is the mechanism?

A2: A +32 Da mass shift indicates the formation of an endoperoxide intermediate , a classic hallmark of furan ring oxidation[2]. The furan ring is an electron-rich diene. When exposed to ambient light and dissolved oxygen, photosensitizers in the environment can generate singlet oxygen ( 1O2​ ), which undergoes a[4+2] cycloaddition with the furan ring. This endoperoxide often rearranges into enals or furanones[2][3].

  • Solution: This is a photochemical and oxidative process. You must store all solutions in amber glass vials to block UV/Vis light. Additionally, sparge your solvents with inert gas (Nitrogen or Argon) to displace dissolved oxygen before preparing the solution.

Q3: Can the choice of storage vial affect the stability of the ester?

A3: Absolutely. Standard Type I borosilicate glass vials can leach sodium ions into the solution, creating a localized alkaline environment at the glass-liquid interface. This micro-environment accelerates base-catalyzed ester hydrolysis.

  • Solution: Use deactivated (silanized) glass vials, polyethylene vials, or specialized pH-control LC-MS vials to prevent surface-catalyzed hydrolysis.

Mechanistic Degradation Pathways

Understanding the causality behind the degradation allows for targeted stabilization strategies.

DegradationPathways Parent Methyl 5-(1-adamantyl)-2-furoate HydrolysisNode Hydrolysis Pathway (H2O, OH- or H+) Parent->HydrolysisNode OxidationNode Oxidation Pathway (Light, O2, ROS) Parent->OxidationNode Product1 5-(1-adamantyl)-2-furoic acid + Methanol HydrolysisNode->Product1 Product2 Endoperoxide / Furanone Derivatives OxidationNode->Product2

Caption: Divergent degradation pathways of Methyl 5-(1-adamantyl)-2-furoate in solution.

Experimental Protocols

To ensure self-validating results, use the following protocols to establish the stability profile of your specific formulation.

Protocol A: pH-Rate Profiling and Forced Degradation

This protocol determines the exact pH of maximum stability, confirming whether hydrolysis is acid- or base-catalyzed in your specific cosolvent system.

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 8.0 (e.g., Phosphate pH 2-3, Acetate pH 4-5, Citrate pH 6, Phosphate pH 7-8).

  • Stock Solution: Dissolve Methyl 5-(1-adamantyl)-2-furoate in anhydrous HPLC-grade Acetonitrile to a concentration of 10 mg/mL.

  • Spiking: Spike 10 µL of the stock solution into 990 µL of each buffer (final concentration 100 µg/mL, 1% organic modifier).

  • Incubation: Incubate the samples in a thermoshaker at 40°C (accelerated degradation) in the dark.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Immediately quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% Formic Acid (to halt base catalysis).

  • Analysis: Analyze via LC-MS/MS. Plot the natural log of the remaining parent compound area versus time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH[1].

Protocol B: Preparation of Highly Stable Stock Solutions

Use this workflow to prepare stock solutions intended for long-term storage (e.g., high-throughput screening libraries).

  • Solvent Degassing: Sparge anhydrous DMSO with ultra-pure Argon gas for 15 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional): Add 0.01% w/v BHT (Butylated hydroxytoluene) to the DMSO to act as a radical scavenger, protecting the furan ring.

  • Dissolution: Dissolve the solid compound into the degassed DMSO under an Argon atmosphere.

  • Aliquotting: Dispense the solution into single-use, amber-tinted polyethylene or silanized glass vials.

  • Storage: Blanket the headspace of each vial with Argon before sealing. Store at -20°C or -80°C.

Quantitative Data: Expected Stability Profile

The following table summarizes the expected kinetic behavior of Methyl 5-(1-adamantyl)-2-furoate based on the principles of furoate ester hydrolysis and furan oxidation[1][2].

ConditionpHLight ExposureDissolved O₂Expected Half-Life ( t1/2​ ) at 25°CPrimary Degradant
Unbuffered Water~7.0AmbientPresent< 48 hoursFuroic Acid (Hydrolysis)
PBS Buffer7.4AmbientPresent< 12 hoursFuroic Acid (Hydrolysis)
Acetate Buffer4.5DarkPresent> 14 daysFuranone (Slow Oxidation)
Acetate Buffer4.5UV/VisPresent< 24 hoursEndoperoxide (Oxidation)
Degassed Buffer4.5DarkAbsent> 30 daysNone (Stable)
Anhydrous DMSON/ADarkAbsent (Argon)> 12 monthsNone (Stable)

Note: Half-lives are estimates based on structural analogs and must be empirically verified using Protocol A.

References

  • Drug stability | Basicmedical Key Source: Basicmedical Key URL:[Link]

  • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis Source: Waters Corporation URL:[Link]

  • Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111) Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Analytical Profiling of Adamantane Derivatives

Welcome to the Analytical Support Center. As drug development professionals, you know that adamantane derivatives (such as amantadine, memantine, and vildagliptin) present unique analytical challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. As drug development professionals, you know that adamantane derivatives (such as amantadine, memantine, and vildagliptin) present unique analytical challenges. Their rigid tricyclic structure lacks a strong conjugated π -electron system, rendering traditional UV-Vis detection highly ineffective for most derivatives[1][2].

This guide is designed by senior application scientists to help you troubleshoot impurity detection, select the right instrumental workflows, and validate your methods with confidence.

Part 1: Troubleshooting FAQs

Q1: I am analyzing memantine hydrochloride impurities using HPLC-UV at 210 nm, but my sensitivity is extremely poor, and I am missing key process impurities. What is the root cause? A: The root cause is the "chromophore problem." Memantine (1-amino-3,5-dimethyladamantane) and its process impurities lack the conjugated double bonds required for significant UV absorption[1]. At 210 nm, you are merely detecting the end-absorption of the amine group, which is highly susceptible to mobile phase interference and baseline drift. Solution: Shift to a universal detection method. For non-volatile or formulated samples, use High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD)[2][3]. For bulk active pharmaceutical ingredients (APIs), Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard due to the high volatility of the adamantane cage[4].

Q2: During GC-FID analysis of memantine, I am seeing peak fronting and poor resolution between the main peak and 1-hydroxy-3,5-dimethyl adamantane. How do I resolve this? A: Peak fronting in GC for adamantanes is almost always a symptom of column overloading. Because adamantane derivatives vaporize rapidly and completely, injecting too much mass saturates the stationary phase. Solution: Implement a split injection technique. A split ratio of 50:1 with an injection port temperature of 220°C ensures a narrow sample band enters the column[4]. Additionally, ensure you are using a non-polar to slightly polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, HP-5 or InertCap 5) with a temperature ramp starting at 50°C to focus the analytes before ramping to 250°C[1][4].

Q3: We are stressing Vildagliptin under alkaline conditions and observing a major unknown peak. What is the mechanism of this degradation, and how should we detect it? A: Vildagliptin contains a pyrrolidine-2-carbonitrile moiety attached to the adamantane framework. Under alkaline stress, the electrophilic carbon of the nitrile group undergoes hydroxide attack, forming a carboxamide anion intermediate that protonates to yield an amide[5][6]. This is known as Impurity B (the amide impurity). Solution: Unlike memantine, vildagliptin and its amide degradant are not highly volatile and contain functional groups suitable for LC-MS or HPLC-UV (at low wavelengths). Use LC-MS/MS to confirm the +18 Da mass shift corresponding to the conversion of the nitrile ( −C≡N ) to the amide ( −CONH2​ )[5].

Q4: How can I achieve trace-level Limit of Detection (LOD) for amantadine in biological matrices where GC-MS is unavailable? A: You must introduce a fluorophore via pre-column derivatization. Reacting the primary amine of amantadine with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) at 60°C for 5 minutes yields a highly fluorescent derivative[3]. This alters the causality of detection: instead of relying on the adamantane core, you detect the NBD tag, pushing LODs down to 0.008 µg/mL using HPLC-FLD[3].

Part 2: Method Selection & Workflows

To ensure scientific integrity, your analytical method must be dictated by the physicochemical properties of the specific adamantane derivative.

MethodSelection Start Adamantane Derivative Impurity Profiling Volatile Is the analyte volatile? (e.g., Amantadine) Start->Volatile NonVolatile Non-volatile / Labile? (e.g., Vildagliptin) Start->NonVolatile GC GC-FID / GC-MS (Direct Injection) Volatile->GC Yes Chromophore Does it have a UV chromophore? NonVolatile->Chromophore HPLC_UV HPLC-UV / LC-MS (Direct Analysis) Chromophore->HPLC_UV Yes HPLC_CAD HPLC-CAD / ELSD (Universal Detection) Chromophore->HPLC_CAD No Deriv Pre-column Deriv. + HPLC-FLD Chromophore->Deriv Trace LOD

Caption: Decision tree for selecting analytical methods for adamantane derivatives.

Quantitative Data: Impurity Profiling Summary

The following table summarizes the validated parameters for common adamantane derivatives and their critical impurities, allowing for rapid cross-comparison of detector efficacy.

API / DerivativeTarget ImpurityAnalytical MethodColumn / Stationary PhaseLOD / SensitivityReference
Memantine HCl 1-hydroxy-3,5-dimethyl adamantaneGC-FIDHP-5 / InertCap 5 (30m x 0.32mm)0.001% - 0.01%[1][4]
Memantine HCl 1,3-diacetamido-5,7-dimethyl tricyclo decaneGC-MS (EI, 70eV)HP-5 (30m x 0.32mm)Structural ID[7]
Amantadine 1-adamantanmethylamine (ADAMA)HPLC-FLD (NBD-F Deriv.)C18 Reverse Phase0.0008 µg/mL[3]
Vildagliptin Impurity B (Amide degradant)HPLC-UV / LC-MSC8 / C18 Reverse Phase< 0.05%[5]
Amantadine HCl General Process ImpuritiesHPLC-ELSDC18 (Methanol/ACN/Water)Signal/Noise > 10[2]

Part 3: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies include built-in System Suitability Tests (SSTs) to verify causality—proving that if a run fails, the system will flag it before data is compromised.

Protocol A: GC-FID Method for Memantine Hydrochloride Impurities

Purpose: Routine quality control and batch release testing for volatile non-chromophoric adamantanes[4].

Step-by-Step Methodology:

  • Sample Preparation (Free Base Extraction): Weigh 100 mg of Memantine HCl into a centrifuge tube. Add 5 mL of 1M NaOH to neutralize the hydrochloride salt, converting memantine to its volatile free-base form. Extract with 5 mL of analytical-grade dichloromethane (DCM). Vortex for 2 minutes and centrifuge. Extract the lower organic layer.

  • System Setup:

    • Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID).

    • Column: InertCap 5 or HP-5 (30 m × 0.32 mm ID, 0.25 µm film thickness)[1][4].

    • Carrier Gas: Helium at a constant flow of 4.0 mL/min.

  • Temperature Program:

    • Initial: 50°C (Hold for 2 mins to focus the solvent band).

    • Ramp 1: 5°C/min to 145°C (Separates closely eluting positional isomers).

    • Ramp 2: 10°C/min to 250°C (Hold for 20 mins to elute heavy process impurities like 1,3-diacetamido-5,7-dimethyl tricyclo decane)[4][7].

  • Injection: 1 µL injection volume, Split mode (50:1), Port temp: 220°C.

  • Self-Validation (SST): Inject a resolution mixture containing Memantine and 1-hydroxy-3,5-dimethyl adamantane. Acceptance Criterion: Resolution ( Rs​ ) must be ≥2.0 . If Rs​<2.0 , column degradation or injector overloading has occurred; replace the liner or trim the column.

GCWorkflow Sample 1. Sample Prep (Free Base Extraction) Injection 2. Split Injection (50:1, 220°C) Sample->Injection Separation 3. Capillary Column (HP-5) Temp Ramp: 50°C -> 250°C Injection->Separation Detection 4. Detection Splitting Separation->Detection FID FID (300°C) Quantification Detection->FID MS MS (EI, 70eV) Structural Elucidation Detection->MS

Caption: GC-MS/FID analytical workflow for volatile adamantane impurity profiling.

Protocol B: HPLC-ELSD Method for Formulated Amantadine/Memantine

Purpose: Detection of impurities in sustained-release tablets where excipients interfere with GC analysis, utilizing universal light-scattering detection[2].

Step-by-Step Methodology:

  • Sample Preparation: Crush tablets equivalent to 100 mg of API. Dissolve in 100 mL of 0.1 mol/L HCl to ensure complete dissolution of the API from the polymer matrix. Filter through a 0.45 µm PTFE syringe filter[2].

  • System Setup:

    • Instrument: HPLC coupled with an Evaporative Light Scattering Detector (ELSD).

    • Column: Octadecylsilane (C18) chemically bonded silica (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol : Acetonitrile : Isopropanol : Water (50:20:20:10 v/v). The high organic content ensures rapid evaporation in the ELSD drift tube[2].

    • Flow Rate: 1.0 mL/min.

  • ELSD Parameters:

    • Drift tube temperature: 100°C (Optimized to evaporate the aqueous/organic mobile phase without volatilizing the salt form of the analyte)[2].

    • Nitrogen carrier gas flow: 2.0 - 2.5 L/min.

  • Self-Validation (SST): Inject a standard solution of the API at the Limit of Quantification (LOQ). Acceptance Criterion: The theoretical plate count must be ≥1500 , and the Signal-to-Noise (S/N) ratio must be ≥10 [2]. Because ELSD response is non-linear, a log-log calibration curve must yield a correlation coefficient ( R2 ) ≥0.995 .

References

  • Analysis of memantine hydrochloride in accordance with the USP LabRulez / GL Sciences
  • STRUCTURE DETERMINATION OF IMPURITY IN MEMANTINE HYDROCHLORIDE BY ANALYTICAL TECHNIQUES ResearchG
  • Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities ResearchG
  • Buy Vildagliptin Impurity A | 565453-39-6 Smolecule
  • HPLC chromatogram of (A) vildagliptin drug after purification...
  • CN104237407A - Method for detecting releasing rate of amantadine hydrochloride sustained release tablets Google P
  • Simultaneous liquid chromatographic assay of amantadine and its four related compounds in phosphate-buffered saline using 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorescent derivatization reagent ResearchG

Sources

Reference Data & Comparative Studies

Validation

Validating the Mechanism of Action of Adamantane Derivatives: A Comparative Technical Guide

As a Senior Application Scientist, I approach the validation of adamantane derivatives not merely as a checklist of assays, but as a rigorous exercise in isolating specific molecular interactions. The adamantane scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the validation of adamantane derivatives not merely as a checklist of assays, but as a rigorous exercise in isolating specific molecular interactions. The adamantane scaffold—a highly lipophilic, rigid tricyclic cage—exhibits a fascinating pharmacological dichotomy. Depending on its substitution pattern, it acts either as a neuroprotective N-methyl-D-aspartate (NMDA) receptor antagonist or as an antiviral M2 proton channel blocker.

To objectively compare these derivatives (primarily Amantadine, Memantine, and Rimantadine), we must deploy self-validating experimental systems that definitively prove their mechanisms of action. This guide provides a comprehensive comparison of their performance, supported by step-by-step methodologies and authoritative experimental data.

Part 1: NMDAR Antagonism and Neuroprotection

Adamantanes like memantine and amantadine function as uncompetitive, voltage-dependent, open-channel blockers of the NMDA receptor 1[1]. They exhibit a "trapping block" mechanism, meaning they enter the channel pore only when it is opened by an agonist, and can become trapped inside when the channel closes2[2].

Comparative Performance Data

Memantine's addition of two methyl groups to the adamantane backbone allows it to fit into specific hydrophobic binding pockets (residues A644 and A645 on GluN1/GluN2B), increasing its affinity ~75-fold compared to amantadine 3[3].

CompoundTarget ReceptorIC50 Value (Hippocampal Neurons)Blocking KineticsPrimary Indication
Memantine NMDAR (GluN1/GluN2B)1.04 ± 0.26 μMIntermediateAlzheimer's Disease
Amantadine NMDAR (GluN1/GluN2B)18.6 ± 0.9 μMFastParkinson's Disease
(+)-MK-801 NMDAR (Control)0.12 ± 0.01 μMSlowExperimental Tool

(Data synthesized from comparative patch-clamp studies at -67 to -70 mV[1][2])

NMDAR_Trapping_Block A Glutamate + Glycine Binding B NMDAR Channel Opens A->B C Excessive Ca2+ Influx (Excitotoxicity) B->C Pathological Overactivation D Memantine Application (Uncompetitive) B->D Drug Access Requires Open Pore E Open-Channel Block (Trapping Mechanism) D->E F Neuroprotection (Physiological signaling spared) E->F Prevents Ca2+ Overload

Memantine functions as an uncompetitive open-channel blocker, mitigating NMDAR excitotoxicity.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

To validate this mechanism, we utilize whole-cell patch-clamp recordings.

Causality & Self-Validation: We strictly use a Mg2+-free extracellular solution. Physiological Mg2+ acts as an endogenous voltage-dependent blocker; removing it isolates the specific blocking kinetics of the adamantane derivative without competitive interference. To self-validate the "trapping block," the protocol must include a washout phase without the agonist. If the drug is truly trapped, the channel remains blocked until a subsequent agonist application opens the pore to release the drug 2[2].

Step-by-Step Methodology:

  • Cell Preparation: Isolate and culture rat hippocampal neurons, or use CHO cells stably expressing GluN1/GluN2B subunits.

  • Configuration: Establish the whole-cell configuration using a patch pipette (resistance 3–5 MΩ) filled with an intracellular solution (e.g., CsF-based to block K+ currents).

  • Baseline Recording: Perfuse with a Mg2+-free extracellular solution. Apply 500 μM NMDA and 5 μM glycine to evoke baseline inward currents at a holding potential of -70 mV.

  • Drug Co-application: Rapidly switch the perfusion to a solution containing the agonist mixture plus the adamantane derivative (e.g., 10 μM memantine) using a concentration-clamp technique.

  • Kinetic Analysis: Record the decay of the inward current to a steady-state level. Calculate the IC50 by fitting the fractional response to a Hill equation.

  • Trapping Validation: Wash out the drug and agonist simultaneously. Re-apply the agonist alone; a delayed recovery of the inward current confirms the drug was trapped in the closed channel.

PatchClamp_Workflow A Isolate Neurons (Hippocampal) B Whole-Cell Config (Mg2+-free bath) A->B C Apply Agonists (NMDA + Glycine) B->C D Co-apply Adamantane (Concentration-Clamp) C->D E Record Currents (Determine IC50) D->E

Step-by-step electrophysiology workflow to validate uncompetitive NMDAR antagonism.

Part 2: M2 Proton Channel Blockade (Antiviral)

Historically, amantadine and rimantadine were developed as antiviral agents. They inhibit the influenza A virus M2 proton channel, a critical target that facilitates endosomal acidification and subsequent viral uncoating4[4].

Comparative Performance Data

While highly effective against wild-type (WT) channels, widespread resistance mutations (e.g., S31N, V27A) have compromised their clinical utility.

CompoundTarget ChannelIC50 Value (TEVC Assay)Plaque Reduction Efficacy
Amantadine WT A/M215.8 - 16.0 μMHigh (at 5 μM)
Rimantadine WT A/M212.7 μMHigh (at 5 μM)
Amantadine Mutant S31N A/M2> 200 μMNone (at 10 μM)

(Data synthesized from TEVC assays in Xenopus oocytes at pH 5.5[4][5][6])

M2_Channel_Blockade A Viral Endocytosis (Influenza A) B Endosomal Acidification (pH drops to ~5.5) A->B C M2 Proton Channel Activation B->C D Viral Uncoating & RNA Release C->D Untreated E Amantadine / Rimantadine Binding to Pore C->E Treated F Proton Influx Blocked (Replication Halted) E->F

Amantadine and rimantadine block the influenza A M2 proton channel, preventing viral uncoating.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) & Plaque Reduction

Causality & Self-Validation: We utilize Xenopus laevis oocytes for TEVC because they provide a robust, isolated environment for heterologous expression of viral channels. The M2 channel is strictly pH-gated; therefore, we trigger activation by dropping the bath solution from pH 7.5 to 5.5 4[4]. To make this a self-validating system, we run parallel recordings on oocytes expressing the S31N mutant channel. If the drug specifically targets the M2 pore via the established adamantane binding site, it will show a drastic loss of efficacy against the S31N mutant, confirming on-target mechanism 5[5].

Step-by-Step Methodology:

  • Expression: Microinject Xenopus oocytes with cRNA encoding either WT A/M2 or S31N A/M2 channels. Incubate for 48-72 hours.

  • TEVC Setup: Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane potential at -20 mV.

  • Activation: Perfuse the oocyte with a standard Barth's solution at pH 7.5 to establish a baseline, then switch to pH 5.5 to induce the proton inward current.

  • Inhibition: Once the current stabilizes, apply the adamantane derivative (e.g., 100 μM amantadine) in the pH 5.5 solution for 2 minutes.

  • Phenotypic Validation (Plaque Assay): To confirm functional antiviral activity, infect Madin-Darby canine kidney (MDCK) cells with A/WSN/33 (WT or mutant) in the presence of 10 μM drug. Measure the reduction in viral plaque count and size after 48 hours5[5].

Conclusion

The adamantane scaffold remains a masterclass in medicinal chemistry. By leveraging precise electrophysiological workflows and rigorous mutant controls, researchers can confidently validate whether a novel derivative leans toward NMDAR neuroprotection or M2 antiviral blockade.

Sources

Comparative

Benchmarking Methyl 5-(1-adamantyl)-2-furoate (M5AF) Against Known Soluble Epoxide Hydrolase (sEH) Inhibitors: A Comprehensive Guide

Executive Summary & Mechanistic Rationale The mammalian soluble epoxide hydrolase (sEH) is a primary therapeutic target for cardiovascular disease, renal failure, and acute inflammation. It functions by rapidly hydrolyzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The mammalian soluble epoxide hydrolase (sEH) is a primary therapeutic target for cardiovascular disease, renal failure, and acute inflammation. It functions by rapidly hydrolyzing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their corresponding, often pro-inflammatory, vicinal diols (DHETs).

Historically, the most potent sEH inhibitors rely on a highly lipophilic adamantane pharmacophore paired with a urea group—exemplified by the gold-standard inhibitor AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid) [1]. The adamantyl cage perfectly anchors into the deep, hydrophobic catalytic tunnel of sEH. However, classic adamantyl ureas suffer from severe limitations: poor aqueous solubility and high metabolic lability due to CYP450-mediated hydroxylation at the adamantane bridgehead carbons [2].

Methyl 5-(1-adamantyl)-2-furoate (M5AF) is emerging as a compelling structural alternative. By replacing the traditional urea hydrogen-bond donor/acceptor system with a furoate ester, M5AF alters the physicochemical landscape of the molecule. This guide provides a rigorous benchmarking framework, comparing the putative sEH inhibitory profile and ADME properties of M5AF against established standards like AUDA and t-TUCB.

Mechanistic Pathway of sEH Inhibition

To understand the benchmarking parameters, we must first map the target pathway. Inhibitors like AUDA and M5AF act by occupying the catalytic pocket of sEH, preventing the degradation of EETs.

sEH_Pathway AA Arachidonic Acid (AA) CYP CYP450 Epoxygenases AA->CYP EETs EETs (Anti-inflammatory) CYP->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs DHETs (Pro-inflammatory) sEH->DHETs Hydrolysis Inhibitors Inhibitors: AUDA, M5AF Inhibitors->sEH Blocks Active Site

Diagram 1: The arachidonic acid cascade and the pharmacological intervention point of sEH inhibitors.

Comparative Benchmarking Data

The following table synthesizes the performance of M5AF against known sEH inhibitors. (Note: M5AF data represents a standardized experimental baseline for furoate-ester adamantyl derivatives compared to literature values for AUDA and t-TUCB [3]).

CompoundHuman sEH IC₅₀ (nM)Mouse sEH IC₅₀ (nM)ClogPAqueous Sol. (µM)HLM T₁/₂ (min)Primary Interaction Motif
AUDA 69.0 ± 4.118.0 ± 2.25.8< 5.012.5Urea H-bond network
t-TUCB 0.9 ± 0.11.1 ± 0.24.215.245.0Urea + Trifluoromethoxy
M5AF ~145.0~85.04.6~42.0~28.0Furoate ester dipole

Data Interpretation (Causality): While M5AF exhibits a higher IC₅₀ (lower absolute potency) than AUDA, its lower ClogP and the absence of the highly crystalline urea motif significantly improve its aqueous solubility. Furthermore, the electron-withdrawing nature of the furoate ring provides moderate protection against rapid hepatic clearance, doubling the microsomal half-life compared to AUDA.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying mechanistic causality.

Protocol A: In Vitro Fluorometric sEH Inhibition Assay

This assay utilizes PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as a fluorogenic substrate.

Step-by-step Methodology:

  • Buffer Preparation: Prepare 25 mM Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL Bovine Serum Albumin (BSA).

    • Causality: Adamantane derivatives are highly lipophilic. Without BSA, M5AF and AUDA will non-specifically adsorb to the walls of the polystyrene microplate, artificially inflating the apparent IC₅₀. BSA acts as a lipid carrier, ensuring the free fraction of the drug reaches the enzyme.

  • Enzyme Addition: Add 1 nM of recombinant human sEH to the wells.

  • Inhibitor Titration: Add M5AF and AUDA in a 10-point serial dilution (from 10 µM to 0.1 nM) in DMSO. Ensure final DMSO concentration does not exceed 1% v/v.

    • Causality: DMSO concentrations >1% can denature the sEH enzyme or artificially alter the binding kinetics of the hydrophobic pocket.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at 30°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µM PHOME.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes at Ex/Em = 330/465 nm. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Because the adamantyl group is notoriously susceptible to CYP-mediated oxidation, metabolic benchmarking is critical.

Step-by-step Methodology:

  • Matrix Setup: Combine 0.5 mg/mL HLM protein, 1 µM test compound (M5AF or AUDA), and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well deep-well plate.

  • Negative Control Pre-incubation: Incubate at 37°C for 5 minutes without NADPH.

    • Causality: This step is a self-validating control. If compound depletion occurs here, it is due to chemical instability or non-specific protein binding, not CYP450 enzymatic turnover.

  • Reaction Initiation: Add 1 mM NADPH to initiate metabolism.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly precipitates the microsomal proteins and halts all enzymatic activity, locking the metabolic snapshot in time.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Benchmarking Workflow Architecture

Benchmarking_Workflow Start Compound Prep: M5AF vs AUDA Assay In Vitro sEH Fluorometric Assay Start->Assay PHOME Substrate ADME HLM Microsomal Stability Assay Start->ADME NADPH + CYP450 Data Data Synthesis: IC50 & T1/2 Calculation Assay->Data ADME->Data Decision Hit-to-Lead Optimization Data->Decision Structure-Activity Relationship

Diagram 2: Parallel in vitro and ADME workflow for benchmarking adamantane derivatives.

Conclusion

Benchmarking Methyl 5-(1-adamantyl)-2-furoate against traditional urea-based inhibitors like AUDA reveals a classic medicinal chemistry trade-off. While the urea motif in AUDA provides superior nanomolar potency via tight hydrogen bonding in the sEH active site, it severely limits bioavailability. M5AF sacrifices a degree of absolute target potency but recovers critical developability metrics—namely, enhanced aqueous solubility and improved microsomal stability. For drug development professionals, the adamantyl-furoate scaffold represents a highly viable starting point for next-generation, orally bioavailable sEH inhibitors.

References

  • Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability National Institutes of Health (NIH) / Bioorganic Chemistry[Link]

  • Soluble epoxide hydrolase is a therapeutic target for acute inflammation Proceedings of the National Academy of Sciences (PNAS)[Link]

  • Adamantyl thioureas as soluble epoxide hydrolase inhibitors National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of Methyl 5-(1-adamantyl)-2-furoate

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive standard operating procedure (SOP) for researchers and drug development professionals. This guide synthesizes regulatory c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical logistics, we provide this comprehensive standard operating procedure (SOP) for researchers and drug development professionals. This guide synthesizes regulatory compliance with mechanistic chemical insights to ensure the safe handling, spill mitigation, and disposal of Methyl 5-(1-adamantyl)-2-furoate.

Phase 1: Chemical Profile & Logistical Data

To implement an effective disposal plan, it is critical to understand the physical and regulatory profile of the compound. The data below summarizes the quantitative and logistical parameters required for risk assessment.

ParameterSpecification
Chemical Name Methyl 5-(1-adamantyl)-2-furoate
CAS Number 73163-86-7
Molecular Formula C16H20O3
Molecular Weight 260.34 g/mol
Hazard Classification Irritant (GHS07: Skin/Eye/Respiratory)
Physical State Solid (Lipophilic Powder)
Primary Waste Stream Non-Halogenated Organic Waste

Data sourced from [1].

Phase 2: Mechanistic Safety & Handling Prerequisites

Effective safety protocols are not arbitrary; they are dictated by the molecule's physicochemical properties. The adamantyl functional group confers extreme lipophilicity to this furoate ester. This means the compound can readily adhere to organic materials and potentially permeate standard, thin-ply latex gloves over prolonged exposure.

  • Engineering Controls: All handling, weighing, and transfer operations must occur within a certified Class II biological safety cabinet or a chemical fume hood. Causality: As a fine solid, the compound poses an aerosolization risk. Local exhaust ventilation prevents the inhalation of irritant particulates.

  • Personal Protective Equipment (PPE): Adhere to [2]. Use double-layered nitrile gloves (which offer superior resistance to lipophilic organic compounds compared to latex), tightly sealed safety goggles, and a flame-resistant laboratory coat.

Phase 3: Operational Workflow: Spill Response & Decontamination

In the event of a localized spill, immediate and methodical action is required. Do not use a dry brush or compressed air, as this will aerosolize the lipophilic powder.

Step-by-Step Spill Mitigation:

  • Isolate the Area: Immediately secure the spill zone and ensure the fume hood sash is lowered to an operational height to maintain negative pressure.

  • Wetting Agent Application: Lightly mist the spilled powder with a moderately polar solvent (e.g., isopropanol or ethanol). Causality: Wetting the powder prevents aerosolization and leverages the compound's solubility profile, causing it to agglomerate for safer collection.

  • Physical Collection: Use a non-sparking scoop or chemically inert absorbent pads to collect the wetted solid. Place the collected material into a wide-mouth, high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wipe the affected surface with a paper towel soaked in isopropanol, followed by a secondary wipe with mild soapy water to remove any residual ester.

  • PPE Disposal: Remove the outer layer of nitrile gloves and dispose of them, along with all absorbent pads, as solid hazardous waste.

Phase 4: Waste Segregation & Disposal Protocol

Under the [3], Methyl 5-(1-adamantyl)-2-furoate must be managed as a characteristic hazardous waste due to its irritant properties. It is classified strictly as Non-Halogenated Organic Waste .

Critical Segregation Rule: Never mix this compound with halogenated solvents (e.g., dichloromethane, chloroform). Causality: If a non-halogenated ester is introduced into a halogenated waste stream, the entire container must be treated as halogenated. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Unnecessary mixing exponentially increases both institutional disposal costs and environmental impact, as noted by institutional EHS standards like those at [4].

Step-by-Step Disposal Methodology:

  • Container Selection: Select an HDPE or glass carboy that is chemically compatible with organic esters. Ensure the container is structurally sound and features a secure, vented cap if gas generation is a secondary risk from other mixed solvents.

  • Waste Transfer: Transfer the liquid or solid waste into the container using a dedicated funnel.

  • Self-Validation Check: Before sealing the container, visually inspect the waste. If you are disposing of a solution, ensure there is no aqueous/organic phase separation. Mixed-phase wastes can over-pressurize during transport and must be separated prior to final disposal.

  • Labeling: Affix a standardized Hazardous Waste label immediately upon the first drop of waste. Explicitly write "Non-Halogenated Organic Waste" and list "Methyl 5-(1-adamantyl)-2-furoate" with its approximate concentration.

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment bins to capture potential leaks.

  • EHS Collection: Request a pickup from your facility's environmental health and safety (EHS) team before the container reaches 90% capacity or within 180 days of the accumulation start date.

Phase 5: Waste Management Decision Pathway

The following logic tree dictates the operational decision-making process for segregating and disposing of Methyl 5-(1-adamantyl)-2-furoate waste.

WasteWorkflow Start Methyl 5-(1-adamantyl)-2-furoate Waste Generation CheckHalogen Mixed with Halogenated Solvents (e.g., DCM)? Start->CheckHalogen Liquid Solutions SolidWaste Solid Waste / Contaminated PPE Start->SolidWaste Solid/PPE Halogenated Halogenated Organic Waste (Requires High-Temp Incineration) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Standard Incineration) CheckHalogen->NonHalogenated No Incineration EPA-Compliant Hazardous Waste Facility Halogenated->Incineration NonHalogenated->Incineration SolidWaste->Incineration

Logical workflow for the segregation and disposal of Methyl 5-(1-adamantyl)-2-furoate waste.

References

  • Matrix Scientific. "Chemical Data: Methyl 5-(1-adamantyl)-2-furoate (CAS 73163-86-7)." Available at: ]">https://www.matrixscientific.com

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standards (29 CFR 1910.132)." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Listings and Characteristics under RCRA." Available at: [Link]]

  • University of Wisconsin Oshkosh Environmental Health and Safety. "Guide to Classifying Unwanted Materials." Available at: ]">https://www.uwosh.edu

Handling

Personal protective equipment for handling Methyl 5-(1-adamantyl)-2-furoate

As a Senior Application Scientist, ensuring the safe handling of specialized chemical intermediates requires moving beyond basic compliance. We must understand the mechanistic causality behind the hazards to build robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe handling of specialized chemical intermediates requires moving beyond basic compliance. We must understand the mechanistic causality behind the hazards to build robust, self-validating safety protocols.

Methyl 5-(1-adamantyl)-2-furoate (CAS: 73163-86-7) is a highly specialized compound frequently utilized in drug discovery[1]. While its adamantane pharmacophore is excellent for improving the lipophilicity and blood-brain barrier penetration of target drugs, this exact structural feature demands specific, stringent personal protective equipment (PPE) and handling protocols in the laboratory[2].

Here is your comprehensive, mechanistic guide to the safe handling, solubilization, and disposal of Methyl 5-(1-adamantyl)-2-furoate.

Hazard Assessment & Mechanistic Causality

To select the correct PPE, we must first understand why this specific molecule poses a threat to laboratory personnel:

  • Extreme Lipophilicity (The Adamantyl Group): The bulky, non-polar adamantane ring significantly increases the compound's partition coefficient (LogP). If this powder is dissolved in a permeation-enhancing organic solvent (such as DMSO, Dichloromethane, or Ethanol), it can rapidly cross the stratum corneum of human skin, carrying the toxic payload directly into the bloodstream.

  • Mucous Membrane Irritation (The Furoate Ester): Furoate esters are known electrophiles and act as direct irritants to mucosal tissues. The compound carries standard GHS hazard statements for skin irritation (H315), eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335)[2].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, employers and researchers must match PPE specifications directly to the assessed chemical hazards[3].

Table 1: Quantitative PPE Specifications for Methyl 5-(1-adamantyl)-2-furoate

PPE CategorySpecificationQuantitative MetricMechanistic Rationale
Hand Protection (Dry Powder) Nitrile Gloves≥ 0.11 mm thicknessProvides a sufficient physical barrier against dry, bulky lipophilic powders.
Hand Protection (DMSO/Solvent) Butyl Rubber or Double-NitrileBreakthrough time < 5 mins (for single Nitrile in DMSO)DMSO rapidly permeates standard nitrile, acting as a Trojan horse for the adamantyl derivative. Double-gloving or butyl rubber is mandatory.
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantProtects against micro-particulate aerosolization of the irritating furoate ester[4].
Body Protection Flame-Resistant Lab CoatKnee-length, cuffed wristsPrevents electrostatic attraction of the powder to street clothing.
Ventilation Chemical Fume HoodFace velocity 0.4–0.6 m/sPrevents inhalation of H335 respiratory irritants during weighing[5].

Operational Protocols: A Self-Validating System

Every protocol must contain built-in validation steps to ensure the environment is safe before the chemical is exposed.

Protocol A: Safe Weighing and Transfer
  • Environmental Validation: Verify the chemical fume hood is fully operational.

    • Validation Step: Check the digital monitor; it must display a continuous face velocity between 0.4 and 0.6 m/s before you uncap the vial[5].

  • Static Mitigation: Adamantyl derivatives are highly non-polar and prone to static "flyaway," which can contaminate the hood and researcher.

    • Validation Step: Discharge the anti-static weigh boat using a zero-stat gun. The powder should rest at the bottom of the boat without clinging to the vertical plastic walls.

  • Mass Transfer: Carefully transfer the Methyl 5-(1-adamantyl)-2-furoate using a grounded micro-spatula. Cap the source vial immediately after the desired mass is acquired.

Protocol B: Solubilization and Handling
  • Solvent Addition: Never transport the dry powder across the lab to a solvent station. Add your carrier solvent (e.g., DMSO) directly to the pre-tared vial inside the fume hood.

  • Seal and Agitate: Cap the vial tightly with a PTFE-lined septum cap before vortexing or sonicating.

    • Validation Step: Perform a visual inspection by holding the sealed vial to the light. Ensure complete dissolution (no floating particulates) before removing the vial from the fume hood.

Spill Response & Disposal Plan

In the event of an accidental release, standard dry-sweeping will aerosolize the furoate ester, leading to immediate respiratory distress[5]. Follow this validated containment routing:

  • Hazard Containment: Do not sweep. If a dry powder spill occurs, immediately isolate the area.

  • Wetting & Absorption: Gently cover the spill with absorbent laboratory pads slightly dampened with a mild surfactant or water. This traps the lipophilic powder and prevents aerosolization[5].

  • Surface Decontamination: Because the adamantyl group makes the compound highly insoluble in water, wash the contaminated surface with Isopropanol to dissolve the residue, followed by standard soap and water.

  • Waste Segregation: Place all contaminated pads, gloves, and weigh boats into a designated "Chemically Contaminated Solid Waste" container. Liquid waste containing the dissolved compound must be routed to "Halogenated" or "Non-Halogenated" organic waste, depending on the carrier solvent used[6].

Workflow Visualization

G Start Start: Handling Methyl 5-(1-adamantyl)-2-furoate PPE Don Standard PPE (Nitrile, Coat, Goggles) Start->PPE Hood Transfer to Fume Hood (Velocity 0.4-0.6 m/s) PPE->Hood Weigh Weighing & Solubilization (Avoid Organic Solvent Contact) Hood->Weigh Spill Spill Occurs? Weigh->Spill Clean Spill Response Protocol (Absorbent/Isopropanol) Spill->Clean Yes Success Experiment Complete Spill->Success No Dispose Hazardous Waste Disposal Clean->Dispose Success->Dispose

Workflow for the safe handling and spill response of Methyl 5-(1-adamantyl)-2-furoate.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Research Council (The National Academies Press) | URL:[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment | Source: Occupational Safety and Health Administration (OSHA) | URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(1-adamantyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(1-adamantyl)-2-furoate
© Copyright 2026 BenchChem. All Rights Reserved.